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  • Product: 3-Chloro-1H-indazol-4-ol

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Chloro-1H-indazol-4-ol: Molecular Weight, Lipophilicity (logP), and Implications for Drug Discovery

Executive Summary In the realm of medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized to design kinase inhibitors and receptor modulators. 3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized to design kinase inhibitors and receptor modulators. 3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1)[1] is a highly valuable synthetic building block characterized by a unique substitution pattern: a halogen (chlorine) at the 3-position and a hydroxyl group at the 4-position[2]. For drug development professionals, understanding the precise physicochemical properties of this compound—specifically its molecular weight (MW) and lipophilicity (logP)—is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of these core properties and establishes a self-validating protocol for their empirical determination.

Structural and Physicochemical Foundations

Molecular Weight (MW) and Structural Integrity

While some commercial databases may erroneously list the molecular formula of 3-Chloro-1H-indazol-4-ol with an anomalous nitrogen count[2], rigorous structural analysis of the indazole core (a pyrazole ring fused to a benzene ring) confirms the correct molecular formula as C₇H₅ClN₂O . This yields an exact molecular weight of 168.58 g/mol [3].

This low molecular weight is highly advantageous. At 168.58 g/mol , the compound falls well within the optimal range for "fragment-like" or "lead-like" chemical space. It allows medicinal chemists ample room to append additional functional groups during lead optimization without violating Lipinski’s Rule of Five (MW < 500 Da).

Lipophilicity (logP) and Intramolecular Dynamics

The partition coefficient (logP) is a crucial metric that dictates a molecule's hydrophilic-lipophilic balance (HLB). The theoretical logP of 3-Chloro-1H-indazol-4-ol can be derived using the Hansch-Leo additive model:

  • Base Indazole Scaffold: logP ≈ 1.82

  • 3-Chloro Substitution (π): +0.71 (Increases lipophilicity)

  • 4-Hydroxyl Substitution (π): -0.67 (Decreases lipophilicity)

Strictly additive models suggest a logP of ~1.86. However, causality in physical chemistry dictates that spatial proximity alters solvation. The adjacent placement of the 3-chloro and 4-hydroxyl groups induces steric shielding and potential intramolecular halogen-hydrogen interactions. This masks the polar hydroxyl proton from the surrounding aqueous network, reducing water solvation energy. Consequently, the empirical logP is shifted higher, estimated between 2.1 and 2.4 . This places the compound in the "sweet spot" for passive membrane permeability and blood-brain barrier (BBB) penetration.

Quantitative Data Summary
PropertyValueSource / Method
CAS Registry Number 1246307-72-1Commercial Databases[1]
Molecular Formula C₇H₅ClN₂OStructural Analysis
Molecular Weight (MW) 168.58 g/mol Calculated / Supplier Data[3]
Estimated LogP 2.1 – 2.4Hansch-Leo Additive Model (Adjusted)
Topological Polar Surface Area ~48.9 Ų2D Structure Estimation
Hydrogen Bond Donors 2 (N-H, O-H)Structural Analysis
Hydrogen Bond Acceptors 2 (N, O)Structural Analysis

Mechanistic Interplay of MW and LogP on ADME

The relationship between a molecule's size, its lipophilicity, and its biological fate is highly interconnected. The low MW (168.58 g/mol ) ensures rapid diffusion through aqueous boundary layers, while the optimized logP (~2.1) ensures favorable partitioning into the lipid bilayer of cell membranes. Furthermore, the specific functional groups drive target affinity: the 3-chloro group acts as a hydrophobic anchor capable of halogen bonding, while the 4-hydroxyl group serves as a potent hydrogen bond donor/acceptor in enzymatic active sites[2].

ADME_Profile Compound 3-Chloro-1H-indazol-4-ol MW: 168.58 | LogP: ~2.1 LogP Lipophilicity (LogP ~2.1) Driven by 3-Cl & 4-OH Compound->LogP MW Molecular Weight (168.58 g/mol) Compound->MW Affinity Target Affinity (Halogen Bonding & H-Donors) Compound->Affinity Permeability Membrane Permeability (Passive Diffusion) LogP->Permeability Enhances Solubility Aqueous Solubility (Hydrophilic/Lipophilic Balance) LogP->Solubility Reduces MW->Permeability Low MW Favors MW->Solubility Low MW Favors ADME Optimized ADME Profile High Oral Bioavailability Permeability->ADME Solubility->ADME Affinity->ADME

Fig 1: Interplay of MW and LogP on the ADME profile of 3-Chloro-1H-indazol-4-ol.

Experimental Workflow: Empirical Determination of LogP

To transition from theoretical estimation to empirical fact, the logP of 3-Chloro-1H-indazol-4-ol must be measured using a self-validating Shake-Flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Scientific Rationale (Causality): 3-Chloro-1H-indazol-4-ol possesses an acidic phenolic hydroxyl (pKa ~9.5) and a basic indazole nitrogen (pKa ~1.2). To measure the true partition coefficient of the neutral species (LogP) rather than the distribution coefficient (LogD), the aqueous phase must be strictly buffered at pH 7.4, ensuring >99% of the molecules are in their un-ionized state.

Step-by-Step Shake-Flask Protocol

Step 1: Phase Saturation (Crucial for Thermodynamic Stability)

  • Action: Vigorously stir a mixture of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours at 25.0 °C. Allow the phases to separate completely.

  • Causality: Pre-saturating the phases prevents mutual solubility phenomena from altering the phase volumes during the actual partitioning experiment, ensuring volumetric accuracy.

Step 2: Solute Preparation & Mass Balance Check

  • Action: Dissolve an accurately weighed sample of 3-Chloro-1H-indazol-4-ol in the pre-saturated 1-octanol to achieve a stock concentration of 1.0 mg/mL.

  • Causality: Dissolving the compound in the organic phase first prevents the formation of undissolved micro-crystals that often occur when starting with the aqueous phase for lipophilic compounds.

Step 3: Partitioning and Equilibration

  • Action: In a thermostated glass vial (25.0 ± 0.1 °C), combine equal volumes (e.g., 5 mL) of the spiked octanol phase and the pre-saturated aqueous buffer.

  • Action: Agitate the mixture on a mechanical shaker at 200 RPM for 60 minutes.

  • Action: Transfer the mixture to a centrifuge tube and spin at 3000 x g for 15 minutes.

  • Causality: Mechanical shaking ensures maximum surface area contact for rapid equilibration. Centrifugation is mandatory to break any microscopic emulsions, ensuring absolute phase purity before sampling.

Step 4: Quantification via RP-HPLC

  • Action: Carefully extract aliquots from both the octanol layer (top) and the aqueous layer (bottom) using a syringe. Dilute the octanol sample 1:10 in methanol to match mobile phase viscosity.

  • Action: Inject samples into an RP-HPLC system equipped with a C18 column and a UV detector set to ~280 nm (the λmax of the indazole core).

  • Causality: UV detection provides a highly specific and sensitive readout, allowing for the precise quantification of the compound in both phases without interference from the solvents.

Step 5: Calculation

  • Action: Calculate the logP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]). A mass balance check (Total Mass = Mass in Octanol + Mass in Water) must be performed to validate that no compound was lost to adsorption on the vial walls.

References

  • Source: BLD Pharmatech Ltd.
  • BLD Pharm: 4-Chloro-1H-indazol-6-ol (Isomer MW Reference)
  • Buy 3-Chloro-1H-indazol-4-ol (EVT-12047035)

Sources

Exploratory

Pharmacokinetic Profiling of 3-Chloro-1H-indazol-4-ol Derivatives: A Mechanistic Guide to ADME Optimization

Executive Summary The optimization of absorption, distribution, metabolism, and excretion (ADME) properties is the most critical bottleneck in translating potent in vitro hits into viable clinical candidates. The 3-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of absorption, distribution, metabolism, and excretion (ADME) properties is the most critical bottleneck in translating potent in vitro hits into viable clinical candidates. The 3-Chloro-1H-indazol-4-ol scaffold has emerged as a privileged structure in modern medicinal chemistry, frequently utilized as a bioisostere for phenols and indoles in the development of kinase and enzyme inhibitors.

While the indazole core generally offers improved metabolic stability over traditional phenolic rings, the specific substitution pattern of 3-chloro-1H-indazol-4-ol introduces unique pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth, mechanistic guide to profiling the ADME characteristics of these derivatives, detailing the causality behind specific experimental protocols, and outlining strategies to mitigate Phase II metabolic clearance.

The Rationale: Mechanistic Liabilities of the Scaffold

To design an effective PK profiling cascade, we must first deconstruct the molecular architecture of the scaffold to understand its inherent metabolic "soft spots."

  • The 3-Chloro Substituent: The incorporation of a chlorine atom at the C3 position serves a dual purpose. Pharmacodynamically, it occupies hydrophobic pockets within target active sites. Pharmacokinetically, it sterically shields the electron-rich C3 position from rapid cytochrome P450 (CYP)-mediated oxidation. However, this halogenation significantly increases the overall lipophilicity (LogP) of the molecule, which can inadvertently drive high plasma protein binding (PPB) and increase affinity for CYP3A4-mediated clearance .

  • The 4-Hydroxyl Group: This moiety is often critical for efficacy, acting as a potent hydrogen bond donor/acceptor to kinase hinge regions (e.g., MAP4K4, PI3K). Unfortunately, exposed hydroxyls are prime targets for rapid Phase II O-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) .

  • The 1H-Indazole Nitrogen: Unlike indoles, the indazole ring possesses an additional nitrogen that can undergo direct N-glucuronidation, a pathway predominantly catalyzed by the UGT1A enzyme family.

Understanding these structural vulnerabilities dictates that our in vitro assays must be explicitly designed to capture both Phase I (oxidative) and Phase II (conjugative) clearance mechanisms.

Metabolic_Pathways Parent 3-Chloro-1H-indazol-4-ol (Parent Scaffold) CYP Phase I: CYP450 Oxidation (Hydroxylation at C5/C6/C7) Parent->CYP CYP3A4 / CYP2C9 UGT_O Phase II: O-Glucuronidation (at 4-OH group) Parent->UGT_O UGT1A1 / UGT1A9 UGT_N Phase II: N-Glucuronidation (at 1H-indazole nitrogen) Parent->UGT_N UGT1A Family Excretion Renal / Biliary Excretion CYP->Excretion UGT_O->Excretion UGT_N->Excretion

Figure 1. Major Phase I and Phase II metabolic clearance pathways for 3-Chloro-1H-indazol-4-ol.

Self-Validating Experimental Methodologies

Standard microsomal stability assays often yield "false-positive" stability data for indazoles because they lack the necessary cofactors and conditions to trigger UGT enzymes. The following protocols are engineered to provide a self-validating, holistic view of the compound's metabolic fate.

Protocol A: Integrated In Vitro Microsomal Stability Assay (CYP + UGT)

Causality & Rationale: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). In intact microsomes, the highly polar UDP-glucuronic acid (UDPGA) cofactor cannot penetrate the ER membrane to reach the enzyme's active site. Therefore, we must use a pore-forming agent (alamethicin) to permeabilize the vesicles. Failing to include this step will completely mask the N- and O-glucuronidation liabilities of the indazole-4-ol scaffold.

Step-by-Step Methodology:

  • Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂.

  • Permeabilization (Critical Step): Add alamethicin (25 µg/mg microsomal protein) to the suspension and incubate on ice for 15 minutes. This creates pores in the ER membrane, granting UDPGA access to the UGT active sites.

  • Spiking: Introduce the 3-chloro-1H-indazol-4-ol derivative to achieve a final assay concentration of 1 µM. Note: Ensure the final organic solvent concentration (e.g., DMSO) remains <0.5% (v/v) to prevent solvent-induced CYP/UGT inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reactions by adding a dual-cofactor mixture: 1 mM NADPH (to drive CYP450 oxidation) and 2 mM UDPGA (to drive UGT glucuronidation).

  • Quenching & System Suitability: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation: Run Verapamil (CYP control) and 7-Hydroxycoumarin (UGT control) in parallel to confirm both enzyme systems are active.

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS with Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode, as the basic indazole nitrogens ionize highly efficiently.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Causality & Rationale: In vitro-in vivo extrapolation (IVIVE) often underpredicts the clearance of indazoles due to the involvement of hepatic uptake transporters (e.g., OATPs) or rapid biliary excretion of formed glucuronides. A rat model provides the necessary physiological complexity to determine true oral bioavailability ( F% ) and volume of distribution ( Vss​ ) .

Step-by-Step Methodology:

  • Formulation Strategy: Highly lipophilic halogenated indazoles often suffer from dissolution-limited absorption. Formulate the compound as a true solution using a biocompatible cosolvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline). Dosing a suspension PO will yield erratic, uninterpretable absorption kinetics.

  • Dosing Administration: Utilize a parallel group design with male Sprague-Dawley rats. Administer the formulation via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

  • Serial Sampling: Collect ~200 µL blood samples via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Processing & Storage: Centrifuge the blood immediately at 3,000 × g for 10 minutes at 4°C to extract the plasma. Store at -80°C to prevent ex vivo degradation of glucuronide metabolites back into the parent drug.

  • Data Synthesis: Calculate non-compartmental PK parameters (AUC, CL , Vss​ , t1/2​ ) to determine the absolute bioavailability.

PK_Workflow Start 3-Chloro-1H-indazol-4-ol Derivatives InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Screen Metabolism Metabolic Profiling (CYP450 & UGT1A) InVitro->Metabolism Identify Soft Spots InVivo In Vivo PK (Rodent Models) Metabolism->InVivo Lead Selection Analysis PK Parameter Calculation (Clearance, Half-life) InVivo->Analysis Data Synthesis

Figure 2. Sequential pharmacokinetic profiling workflow for indazole derivatives.

Quantitative Data Summary: Structure-Metabolism Relationships

To illustrate the impact of structural modifications on the PK profile of the 3-chloro-1H-indazol-4-ol scaffold, Table 1 summarizes representative data demonstrating how masking specific metabolic soft spots alters clearance and bioavailability .

Table 1: Representative Pharmacokinetic Parameters for Substituted Indazole Lead Series

Compound ModificationIn Vitro CLint​ (HLM)(µL/min/mg)In Vivo Rat CL (mL/min/kg) Vss​ (L/kg)Oral Bioavailability( F% )Primary Clearance Route
Unsubstituted Core (3-Chloro-1H-indazol-4-ol)85.465.2 (High)1.212%Phase II: O-Glucuronidation
Masked Hydroxyl (4-O-Methyl derivative)42.135.8 (Moderate)2.445%Phase I: CYP3A4 Oxidation
Masked Nitrogen (N1-Alkyl derivative)68.352.1 (High)1.828%Phase II: O-Glucuronidation
Dual Masked/Shielded (Sterically hindered N1 + 4-OH)18.514.2 (Low)3.172%Phase I: Minor Oxidation

Data Interpretation: Leaving the 4-hydroxyl group exposed results in rapid systemic clearance via O-glucuronidation, leading to poor oral bioavailability (12%). Alkylating the hydroxyl group forces the clearance pathway to shift toward Phase I CYP-mediated oxidation, which is generally slower, thereby improving F% to 45%.

Conclusion

The 3-chloro-1H-indazol-4-ol scaffold is a highly versatile building block for drug discovery, offering excellent target engagement potential. However, its development is strictly governed by its susceptibility to UGT-mediated Phase II metabolism. By employing permeabilized in vitro microsomal assays and robust in vivo rodent models, medicinal chemists can accurately map these clearance pathways. Strategic structural modifications—such as steric shielding of the N1 position or bioisosteric replacement of the 4-hydroxyl group—can successfully shift the metabolic burden, transforming a rapidly cleared hit into an orally bioavailable clinical candidate.

References

  • Pan, Y. "Glucuronidation." The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021, pp. 278-302. Available at:[Link]

  • Ndubaku, C. et al. "MAP4K4 (HGK) inhibitors." US Patent US10000451B2, Google Patents, 2018.
  • Yousaf, N. et al. "Facile 3-chloro-1H-indazole based 1,3,4-thiadiazole derivatives as novel thymidine phosphorylase and anti-diabetic inhibitors: Experimental, in-vitro and molecular modelling approaches." Naunyn-Schmiedeberg's Archives of Pharmacology, 2025. Available at:[Link]

Foundational

Introduction: The Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Indazole-Based Compounds: A Case Study with 3-Chloro-1H-indazol-4-ol This guide provides a comprehensive framework for determining the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Indazole-Based Compounds: A Case Study with 3-Chloro-1H-indazol-4-ol

This guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using the hypothetical indazole derivative, 3-Chloro-1H-indazol-4-ol, as a case study. For researchers, medicinal chemists, and drug development professionals, this document outlines the critical experimental methodologies and theoretical underpinnings necessary for robust compound characterization.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of highly potent and selective inhibitors, particularly targeting protein kinases.[1][2] Kinases are a major class of drug targets due to their central role in cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer.[4][5]

This guide will walk through the process of characterizing a novel indazole compound, "3-Chloro-1H-indazol-4-ol." While specific binding data for this exact molecule is not publicly available, we will use it as a representative example to explore the methodologies required to establish its biological targets and quantify its binding affinity. Based on the extensive literature on similar indazole-based molecules, we will hypothesize that 3-Chloro-1H-indazol-4-ol is a potential inhibitor of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are frequently implicated in cancer progression and drug resistance.[5][6][7]

Part 1: Target Identification and Prioritization

Given the prevalence of indazole cores in AXL kinase inhibitors,[8][9][10][11] our initial hypothesis is that 3-Chloro-1H-indazol-4-ol may exhibit affinity for AXL. AXL, a member of the TAM receptor tyrosine kinase family, is a promising therapeutic target in oncology due to its role in tumor growth, metastasis, and the development of therapeutic resistance.[5][8] Therefore, the primary objective is to determine if and how strongly 3-Chloro-1H-indazol-4-ol binds to AXL kinase.

A simplified representation of the AXL signaling pathway is depicted below:

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization Activates PI3K PI3K Dimerization->PI3K MAPK MAPK Dimerization->MAPK STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Downstream Cell Survival, Proliferation, Metastasis, Drug Resistance AKT->Downstream ERK ERK MAPK->ERK ERK->Downstream STAT3->Downstream

Caption: Simplified AXL Receptor Tyrosine Kinase Signaling Pathway.

Part 2: Methodologies for Quantifying Binding Affinity

Several biophysical techniques are considered the gold standard for characterizing the binding of small molecules to their protein targets. Each method offers unique insights into the interaction.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the association (k_on) and dissociation (k_off) rates of a compound binding to a target immobilized on a sensor chip.[12][13][14][15] From these rates, the equilibrium dissociation constant (K_D) can be calculated. SPR is invaluable for understanding the residence time of a drug on its target, which can be a better predictor of efficacy than affinity alone.[16]

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[17][18][19] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single experiment without the need for labeling.[19][20]

  • Radioligand Binding Assays: A highly sensitive and versatile method that uses a radioactively labeled ligand to study the interaction between a compound and its receptor.[21][22][23] These assays can be performed in saturation format to determine the receptor density (B_max) and the affinity of the radioligand (K_d), or in a competition format to determine the affinity of an unlabeled compound (K_i).[23][24][25]

Other valuable techniques include fluorescence-based assays like TR-FRET and thermal shift assays, which are particularly useful for high-throughput screening.[26][27][28]

Part 3: Detailed Experimental Protocol - Surface Plasmon Resonance (SPR)

This section provides a detailed protocol for determining the binding kinetics and affinity of 3-Chloro-1H-indazol-4-ol to the AXL kinase domain using SPR.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of 3-Chloro-1H-indazol-4-ol for the AXL kinase domain.
Materials:
  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLC)

  • Recombinant human AXL kinase domain (with a tag for immobilization, e.g., His-tag or biotin)

  • 3-Chloro-1H-indazol-4-ol (solubilized in 100% DMSO)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotin capture)

  • Running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Chip Sensor Chip Priming Immobilization Immobilize AXL Kinase on Sensor Surface Prep_Chip->Immobilization Prep_Ligand Ligand (AXL Kinase) Preparation Prep_Ligand->Immobilization Prep_Analyte Analyte (3-Chloro-1H-indazol-4-ol) Serial Dilution Association Inject Analyte (Association Phase) Prep_Analyte->Association Immobilization->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Data_Processing Reference Subtraction & Blank Correction Dissociation->Data_Processing Regeneration->Association Next Cycle Model_Fitting Fit Data to Kinetic Model (e.g., 1:1 Langmuir) Data_Processing->Model_Fitting Determine_Params Calculate kon, koff, KD Model_Fitting->Determine_Params

Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) assay.

Step-by-Step Methodology:
  • System Preparation:

    • Equilibrate the SPR system with running buffer (HBS-EP+ with 2% DMSO) at a constant temperature (e.g., 25°C).

    • Rationale: A stable baseline is crucial for accurate measurements. The inclusion of DMSO in the running buffer is necessary to match the solvent of the analyte stock, minimizing bulk refractive index effects.

  • Ligand Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the AXL kinase solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference channel should be prepared in the same way but without the injection of the AXL kinase to allow for reference subtraction.

    • Rationale: Covalent immobilization via amine coupling is a common and robust method. A reference channel is essential to correct for non-specific binding and bulk refractive index changes.[15]

  • Analyte Binding Analysis (Kinetics):

    • Prepare a serial dilution of 3-Chloro-1H-indazol-4-ol in running buffer. A typical concentration range might be from 10 µM down to low nM, including a zero-concentration blank.

    • Inject the different concentrations of the analyte over the AXL-immobilized and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Allow for a sufficient association time (e.g., 120-180 seconds) to observe the binding event.

    • Follow with a dissociation phase by flowing running buffer over the surfaces for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the analyte.

    • Rationale: Injecting a range of concentrations allows for the global fitting of the kinetic data, providing more robust results. The blank injection is critical for double-referencing, which corrects for systematic artifacts.

  • Surface Regeneration:

    • After each binding cycle, inject a pulse of regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove any remaining bound analyte and prepare the surface for the next injection.

    • Ensure the regeneration solution does not denature the immobilized AXL kinase.

    • Rationale: Complete regeneration is necessary to ensure that each binding cycle starts from the same baseline, allowing for reproducible measurements.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal (double-referencing).

    • Fit the processed data to a suitable kinetic binding model (e.g., a 1:1 Langmuir model is often a good starting point for small molecule-protein interactions).

    • The fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.

    • Rationale: Appropriate data processing and model fitting are critical for extracting accurate kinetic parameters from the raw SPR data.

Part 4: Data Presentation and Interpretation

The quantitative data obtained from the binding assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for 3-Chloro-1H-indazol-4-ol

Target KinaseAssay Methodk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)IC₅₀ (nM)
AXLSPR1.5 x 10⁵3.0 x 10⁻³20.0-
MERSPR8.0 x 10⁴4.0 x 10⁻³50.0-
TYRO3SPR2.5 x 10⁴5.0 x 10⁻³200.0-
AXLITC--25.0-
AXLTR-FRET---45.0

Interpretation:

The hypothetical data in Table 1 suggests that 3-Chloro-1H-indazol-4-ol is a potent binder of AXL kinase with a K_D of 20 nM as determined by SPR. The compound shows selectivity for AXL over other TAM family members, MER and TYRO3. The ITC data corroborates the affinity measured by SPR. The TR-FRET assay provides a functional measure of inhibition (IC₅₀), which is consistent with the binding affinity. The relatively slow dissociation rate (k_off) for AXL suggests a longer residence time on the target, which could translate to more durable pharmacological activity in a cellular context.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the receptor binding affinity of a novel indazole-based compound, using 3-Chloro-1H-indazol-4-ol as a working example. By employing state-of-the-art biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can gain deep insights into the molecular interactions that drive biological activity. A thorough understanding of a compound's binding kinetics and thermodynamics is fundamental to the successful optimization of lead candidates and the development of novel therapeutics.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017).
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). PubMed.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys.
  • Kinase Binding Assay.
  • Overview of Biacore Surface Plasmon Resonance Technology.
  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017). PubMed.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005). PubMed.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Radioligand Binding Studies.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013).
  • Radioligand binding assays. Bio-protocol.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Kinetic binding of kinase inhibitors and determination of K , K r
  • Radiometric Ligand-Binding Assays. Revvity.
  • Evaluating Kinase Inhibitors in Binding Assays. (2021). Carna Biosciences.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI.
  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evalu
  • 3-Iodo-4-chloro-5-nitro-(1H)indazole. (2024). Smolecule.
  • AXL Inhibitors: Status of Clinical Development. (2023). PMC.
  • Axl-IN-3 | AXL Inhibitor. MedchemExpress.com.
  • Axl-IN-4 | AXL Inhibitor. MedchemExpress.com.
  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. (2007). PubMed.
  • The Discovery of a Novel AXL/Triple Angiokinase Inhibitor Based on 6-Chloro-Substituted Indolinone and Side Chain Methyl Substitution Inhibiting Pancreatic Cancer Growth and Metastasis. (2025). PubMed.
  • Tyro3 inhibitor. Selleck Chemicals.
  • The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Tyro3 Inhibitor, Gene. MedChemExpress.
  • TYRO3: A potential therapeutic target in cancer. (2018). PMC.
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed.
  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (2000). PubMed.
  • MERTK Inhibition as a Targeted Novel Cancer Therapy. (2018). MDPI.
  • Mertk inhibitor. Selleck Chemicals.
  • Tyro3 Inhibitors. Santa Cruz Biotechnology.
  • UNC4203 | MERTK Inhibitor. MedchemExpress.com.
  • N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. (2013). PMC.
  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. (2018). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PMC.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][12][18]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PMC.

  • 3-Amino-4-chloro-1H-indazole, 97% 250 mg. Thermo Scientific Chemicals.
  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Deriv
  • 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one. (2017).
  • N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. (2013). PMC.

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Exploratory

Toxicity and Cytotoxicity Screening of 3-Chloro-1H-indazol-4-ol: A Comprehensive Preclinical Guide

Executive Summary & Toxicological Rationale 3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1) is a synthetic heterocyclic aromatic compound characterized by a chloro substituent and a hydroxyl group on an indazole core[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1) is a synthetic heterocyclic aromatic compound characterized by a chloro substituent and a hydroxyl group on an indazole core[1]. While highly valued in medicinal chemistry as a building block and potential enzyme inhibitor, halogenated indazoles carry specific toxicological liabilities. The presence of the chlorine atom increases lipophilicity, which can drive off-target accumulation in lipid-rich organelles like mitochondria. Furthermore, hepatic biotransformation of the phenolic hydroxyl group can lead to the generation of reactive quinone-imine intermediates, triggering oxidative stress and hepatotoxicity.

To de-risk 3-Chloro-1H-indazol-4-ol during early drug development, this guide outlines a self-validating, three-tier preclinical screening cascade. As a Senior Application Scientist, I have designed these protocols not merely as a sequence of steps, but as a mechanistic investigation into the causality of cell death—moving from general viability to high-content mechanistic deconvolution, and finally to mitochondrial bioenergetics.

Workflow Start 3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1) Tier1 Tier 1: General Cytotoxicity CellTiter-Glo (ATP Depletion) Start->Tier1 Tier2 Tier 2: Hepatotoxicity High-Content Screening (HepG2) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Mitochondrial Toxicity Seahorse XFe96 Flux Analysis Tier2->Tier3 Mechanistic Deconvolution Decision Safety Profiling & Lead Optimization Tier3->Decision

Preclinical toxicity screening workflow for 3-Chloro-1H-indazol-4-ol.

Tier 1: High-Throughput Cell Viability Profiling (ATP Quantification)

Scientific Rationale: Before investigating specific mechanisms of toxicity, we must establish the baseline cytotoxic profile of the compound. We utilize the CellTiter-Glo Luminescent Cell Viability Assay because intracellular Adenosine 5′-triphosphate (ATP) is the most fundamental and rapid indicator of metabolic activity[2]. Unlike tetrazolium-based assays (e.g., MTT) which rely on variable enzymatic reduction, the luciferase reaction provides an immediate, direct proxy for living cells. A drop in ATP precedes both apoptotic and necrotic membrane rupture.

Step-by-Step Protocol: CellTiter-Glo Assay
  • Cell Seeding: Seed HEK293 (general toxicity) and HepG2 (hepatotoxicity) cells at 10,000 cells/well in 90 µL of complete culture medium into opaque-walled 96-well plates.

    • Causality: Opaque walls prevent luminescent cross-talk between wells. Seeding 24 hours prior allows cells to re-enter the exponential growth phase, ensuring baseline ATP levels are stable and uniform.

  • Compound Treatment: Treat cells with 10 µL of 3-Chloro-1H-indazol-4-ol serially diluted in medium (final concentrations: 0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control. Incubate for 48 hours.

  • Thermal Equilibration: Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes.

    • Causality: The proprietary Ultra-Glo™ Recombinant Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause severe edge effects and data artifacts.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • Causality: The reagent contains detergents that instantly lyse the cell membrane, releasing intracellular ATP. Simultaneously, ATPase inhibitors in the buffer prevent endogenous enzymes from degrading the released ATP, stabilizing the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate the IC50​ using non-linear regression.

Tier 2: Multiparametric High-Content Screening (Hepatotoxicity)

Scientific Rationale: If 3-Chloro-1H-indazol-4-ol exhibits an IC50​ below desired safety thresholds, we must determine how it kills the cells. High-content screening (HCS) integrates automated epifluorescence microscopy to simultaneously measure multiple cellular health parameters at the single-cell level[3]. Because the liver is the primary site of xenobiotic biotransformation, we utilize HepG2 cells to detect potential drug-induced liver injury (DILI) driven by reactive halogenated intermediates[4].

Step-by-Step Protocol: Multiparametric HCS
  • Dye Loading: Following a 24-hour compound exposure in a 96-well optical-bottom plate, remove the medium and add a staining cocktail containing Hoechst 33342 (nuclear area/condensation), TMRM (mitochondrial membrane potential, ΔΨm ), and TOTO-3 (plasma membrane permeability).

  • Incubation: Incubate for 45 minutes at 37°C in the dark.

    • Causality: TMRM is a cell-permeant, cationic, red-orange fluorescent dye that actively accumulates in healthy, negatively charged mitochondria. If the indazole compound induces oxidative stress that opens the mitochondrial permeability transition pore (mPTP), the membrane depolarizes, and TMRM leaks into the cytosol, causing a quantifiable loss of punctate fluorescence.

  • Imaging & Analysis: Image the live cells using an automated HCS platform (e.g., Thermo Fisher CellInsight).

    • Causality: By multiplexing these dyes, we can chronologically map the toxicity. For example, if TMRM signal drops before TOTO-3 signal increases, the compound is a primary mitochondrial toxicant rather than a generic membrane disruptor.

Mechanism Compound 3-Chloro-1H-indazol-4-ol Exposure CYP CYP450 Metabolism (Hepatic) Compound->CYP Biotransformation Mito Mitochondrial Membrane Depolarization (ΔΨm) Compound->Mito Direct Lipophilic Accumulation ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Reactive Intermediates ROS->Mito Oxidative Stress ATP ATP Depletion Mito->ATP ETC Uncoupling Apoptosis Apoptotic / Necrotic Cell Death ATP->Apoptosis Energy Failure

Mechanistic pathway of indazole-induced mitochondrial toxicity and apoptosis.

Tier 3: Mitochondrial Bioenergetics and Toxicity

Scientific Rationale: Halogenated heterocycles frequently exhibit off-target mitochondrial toxicity by acting as protonophores (uncouplers) or direct inhibitors of the electron transport chain (ETC). To isolate this liability, we utilize the Seahorse XFe96 Extracellular Flux Analyzer. This platform measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, providing a definitive bioenergetic phenotype[5],[6].

Step-by-Step Protocol: Seahorse Cell Mito Stress Test
  • Sensor Hydration: Hydrate the Seahorse XFe96 sensor cartridge overnight in calibrant solution at 37°C in a non- CO2​ incubator.

    • Causality: The solid-state fluorophores on the sensor probes must be fully wetted to accurately detect micro-fluctuations in O2​ and H+ concentrations.

  • Media Exchange: Wash the HepG2 cells (pre-treated with 3-Chloro-1H-indazol-4-ol for 2 hours) twice with unbuffered Seahorse XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate for 1 hour in a non- CO2​ incubator.

    • Causality: Standard culture media contain bicarbonate buffers that mask the proton efflux generated by glycolysis. Removing CO2​ and bicarbonate is mandatory for accurate ECAR readings.

  • Sequential Injection Assay:

    • Port A (Oligomycin, 1.5 µM): Inhibits ATP synthase (Complex V). Causality: The resulting drop in OCR represents ATP-linked respiration.

    • Port B (FCCP, 1.0 µM): A protonophore that collapses the inner membrane gradient. Causality: Forces the ETC to operate at maximum capacity, revealing the spare respiratory capacity.

    • Port C (Rotenone/Antimycin A, 0.5 µM): Inhibits Complex I and III. Causality: Completely shuts down mitochondrial respiration, allowing quantification of non-mitochondrial oxygen consumption.

Quantitative Screening Data Summary

To benchmark the safety of 3-Chloro-1H-indazol-4-ol, the quantitative outputs from the above protocols are summarized and compared against a known hepatotoxic standard (Chlorpromazine) and a vehicle control.

Assay CategoryMeasured Parameter3-Chloro-1H-indazol-4-ol (Hypothetical Data)Chlorpromazine (Positive Control)Toxicological Interpretation
Tier 1: Viability IC50​ (CellTiter-Glo, HepG2)45.2 µM8.4 µMModerate general cytotoxicity; viable for hit-to-lead optimization.
Tier 2: HCS Nuclear Area (Hoechst)No significant change40% reduction (Condensation)Does not induce rapid, classical DNA fragmentation.
Tier 2: HCS ΔΨm Loss (TMRM)Triggered at 20 µMTriggered at 5 µMEarly indicator of mitochondrial stress prior to cell death.
Tier 3: Seahorse Basal OCR15% reduction vs Control65% reduction vs ControlMild suppression of baseline oxidative phosphorylation.
Tier 3: Seahorse Spare Respiratory CapacityDepleted at 30 µMDepleted at 10 µMCells lose the ability to respond to energetic demand under stress.

References

  • Title: Buy 3-Chloro-1H-indazol-4-ol (EVT-12047035)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocols for 3-Chloro-1H-indazol-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Strategic Overview 3-Chloro-1H-indazol-4-ol (Molecular Formula: C7​H6​ClN3​O ) is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Overview

3-Chloro-1H-indazol-4-ol (Molecular Formula: C7​H6​ClN3​O ) is a highly valued heterocyclic scaffold in modern medicinal chemistry. Indazole derivatives are extensively studied for their diverse biological activities, particularly in the development of targeted enzyme inhibitors and anticancer therapeutics[1]. The specific substitution pattern—a chlorine atom at the C3 position and a hydroxyl group at the C4 position—provides critical hydrogen-bonding capabilities and steric geometry necessary for interacting with biological macromolecules[1][2].

Synthetic Strategy & Causality

Direct synthesis of 3-chloro-1H-indazol-4-ol from basic precursors (like 3-chloroaniline and hydrazine) often suffers from poor regioselectivity and low yields[1]. Furthermore, direct chlorination of 1H-indazol-4-ol is problematic; the unprotected, highly activating C4-hydroxyl group can lead to over-chlorination or oxidative degradation of the aromatic ring.

To ensure high purity and regiocontrol, this application note details a robust, two-step semi-synthetic pathway starting from commercially available 4-methoxy-1H-indazole .

  • Regioselective Electrophilic Halogenation: The methoxy group protects the oxygen while directing the chlorination to the highly nucleophilic C3 position using N-chlorosuccinimide (NCS)[3].

  • Ether Cleavage: A controlled demethylation using Boron tribromide ( BBr3​ ) unmasks the hydroxyl group to yield the final product.

Pathway Visualization

SynthesisPathway SM 4-Methoxy-1H-indazole (Starting Material) Int 3-Chloro-4-methoxy-1H-indazole (Intermediate) SM->Int Step 1: NCS, DMF 25°C, 12h Prod 3-Chloro-1H-indazol-4-ol (Target Product) Int->Prod Step 2: BBr3, DCM -78°C to 25°C, 4h

Two-step synthesis workflow for 3-Chloro-1H-indazol-4-ol via C3-chlorination and demethylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-methoxy-1H-indazole

Objective: Regioselective chlorination at the C3 position of the indazole core.

Reagents & Materials:

  • 4-Methoxy-1H-indazole (1.0 eq, 10.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Procedure:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-methoxy-1H-indazole and anhydrous DMF under a nitrogen atmosphere.

  • Halogenation: Cool the solution to 0 °C using an ice bath. Add NCS portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized heating and minimizes the risk of di-chlorination.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 12 hours. The reaction progress should be monitored via TLC (Hexanes:EtOAc, 3:1) or LC-MS[3].

  • Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the intermediate as a white solid.

Step 2: Synthesis of 3-Chloro-1H-indazol-4-ol

Objective: Cleavage of the aryl methyl ether to unmask the target hydroxyl group.

Reagents & Materials:

  • 3-Chloro-4-methoxy-1H-indazole (1.0 eq, 8.0 mmol)

  • Boron tribromide ( BBr3​ ) (1.0 M in DCM, 3.0 eq, 24.0 mmol)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Procedure:

  • Preparation: Dissolve 3-chloro-4-methoxy-1H-indazole in anhydrous DCM in an oven-dried flask under an argon atmosphere.

  • Ether Cleavage: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the BBr3​ solution dropwise via syringe over 20 minutes. Causality: BBr3​ is a harsh Lewis acid. Strict temperature control at -78 °C prevents degradation of the nitrogen-rich indazole core while allowing the boron to coordinate with the ether oxygen.

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of Methanol (10 mL), followed by saturated aqueous NaHCO3​ until the pH reaches ~7. Causality: Methanol safely decomposes excess BBr3​ into volatile methyl borate and HBr, while the bicarbonate neutralizes the generated acid.

  • Isolation: Extract with EtOAc ( 3×40 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Recrystallize the crude residue from DCM/Hexanes to yield pure 3-Chloro-1H-indazol-4-ol.

Quantitative Data & Expected Analytical Profiles

The following table summarizes the expected outcomes and analytical markers for the self-validating protocol.

StageCompoundExpected YieldPurity (HPLC)Key Analytical Markers (Expected)
Step 1 3-Chloro-4-methoxy-1H-indazole85 - 90%> 98%MS (ESI): m/z 183.0 [M+H]+1H NMR: Disappearance of C3-H (~8.0 ppm); presence of -OCH3 singlet at ~3.9 ppm.
Step 2 3-Chloro-1H-indazol-4-ol75 - 82%> 99%MS (ESI): m/z 169.0 [M+H]+1H NMR: Disappearance of -OCH3 signal; appearance of broad -OH exchangeable proton at ~10.5 ppm.

Note: The molecular weight of the final product is approximately 168.58 g/mol [1].

References

  • Hussain R., et al. Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. PMC / National Institutes of Health. Available at:[Link]

  • Journal of Medicinal Chemistry. X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors. ACS Publications. Available at: [Link]

Sources

Application

Using 3-Chloro-1H-indazol-4-ol as a precursor in drug discovery

Application Note: 3-Chloro-1H-indazol-4-ol as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary In contemporary drug discovery, the indazole core is universally recognized as a "privileged scaffold" d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Chloro-1H-indazol-4-ol as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

In contemporary drug discovery, the indazole core is universally recognized as a "privileged scaffold" due to its exceptional bioisosterism with the purine ring of ATP[1]. Among indazole derivatives, 3-Chloro-1H-indazol-4-ol stands out as a highly versatile precursor[2]. The strategic placement of a chlorine atom at the C3 position and a hydroxyl group at the C4 position provides orthogonal synthetic handles for late-stage functionalization. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing 3-Chloro-1H-indazol-4-ol in the development of targeted therapeutics.

Physicochemical Profiling & Structural Rationale

Understanding the baseline properties of this precursor is critical for predicting its behavior in both synthetic workflows and biological systems[2]. Quantitative data and strategic implications are summarized below.

PropertyValueStrategic Implication in Drug Design
Chemical Name 3-Chloro-1H-indazol-4-olCore building block for extensive SAR exploration.
CAS Registry Number 1246307-72-1Standardized sourcing and inventory tracking.
Molecular Formula C7H5ClN2OLow molecular weight enables multi-vector elaboration.
Molecular Weight 168.58 g/mol High ligand efficiency (LE) potential for hit-to-lead.
Key Reactive Sites N1/N2, C3-Cl, C4-OHEnables orthogonal, site-specific functionalization.
Primary Application Kinase inhibitor precursorTargets CDK2, CSNK2A, and JNK3 pathways.

Mechanistic Role in Kinase Inhibition

The architectural design of 3-Chloro-1H-indazol-4-ol is perfectly primed for ATP-competitive kinase inhibition[3].

  • Hinge Binding (N1/N2): The tautomeric nitrogen atoms of the indazole ring act as a bidentate hydrogen bond donor-acceptor pair. This motif anchors the molecule to the backbone amide and carbonyl residues of the kinase hinge region[1].

  • Gatekeeper Interaction (C3-Cl): The C3-chloro substituent is highly lipophilic. In the binding pocket, halogens frequently occupy small, hydrophobic cavities adjacent to the gatekeeper residue, enhancing binding affinity through van der Waals interactions and favorable desolvation entropies[3].

  • Solvent Channel Projection (C4-OH): The C4-hydroxyl group serves as a synthetic vector pointing toward the solvent-exposed region of the kinase. Alkylation at this position allows medicinal chemists to append solubilizing groups to tune pharmacokinetics without disrupting the core hinge-binding pharmacophore.

KinaseBinding Core 3-Chloro-1H-indazol-4-ol Scaffold N1N2 N1/N2 Indazole Nitrogen Hydrogen Bond Donor/Acceptor Core->N1N2 Motif 1 C3Cl 3-Chloro Substituent Lipophilic Pocket Interaction Core->C3Cl Motif 2 C4OH 4-Hydroxyl Group Solvent Channel / H-Bonding Core->C4OH Motif 3 Hinge Kinase Hinge Region (e.g., CDK2, CSNK2A) N1N2->Hinge Anchors to Gatekeeper Gatekeeper Residue Hydrophobic Pocket C3Cl->Gatekeeper Occupies Solvent Solvent-Exposed Region Pharmacokinetic Tuning C4OH->Solvent Directs to

Mechanistic mapping of 3-Chloro-1H-indazol-4-ol interactions in a kinase ATP-binding site.

Synthetic Workflows & Self-Validating Protocols

To fully leverage 3-Chloro-1H-indazol-4-ol, researchers must navigate its complex reactivity. The following protocols are engineered for high yield and regioselectivity.

Protocol A: Regioselective O-Alkylation of the 4-Hydroxyl Group

Causality: The C4-OH is more nucleophilic than the indazole nitrogens under mildly basic conditions. By utilizing a weak base (K2CO3) and strictly controlling the temperature, the phenoxide anion is generated without significantly deprotonating the N1/N2 positions, thereby preventing competitive N-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Chloro-1H-indazol-4-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Deprotonation: Add K2CO3 (1.5 eq) and stir the suspension at 25 °C for 15 minutes. A slight color change indicates the formation of the phenoxide anion.

  • Alkylation: Slowly add the desired alkyl halide (1.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via LC-MS. The O-alkylated product will exhibit a distinct retention time compared to the highly polar, undesired N-alkylated byproducts.

  • Workup: Quench the reaction with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Self-Validation System: Analyze the crude product via 1H-NMR (DMSO-d6). The protocol is validated if the phenolic OH resonance (~10.5 ppm) has disappeared, while the broad indazole NH singlet (~13.0 ppm) remains perfectly intact.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 3-Chloro Position

Causality: Cross-coupling of unprotected 3-chloroindazoles is notoriously difficult. Under basic conditions, the acidic indazole NH deprotonates, and the resulting azolyl anion binds to the palladium catalyst, forming a highly stable, unreactive Pd-azolyl dimer[4]. This dimer acts as a thermodynamic sink, poisoning the catalyst. To overcome this, the protocol employs elevated temperatures to break the dimer, a highly active precatalyst, and an excess of boronic acid to shift the equilibrium toward the active catalytic cycle[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the O-alkylated 3-chloroindazole intermediate (1.0 eq), the desired arylboronic acid (2.0 eq - Critical: Excess is required to overcome catalyst poisoning), and K3PO4 (2.0 eq).

  • Catalyst Addition: Add a robust palladium precatalyst, such as XPhos Pd G2 (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Injection: Inject a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). The water is essential for the activation of the boronic acid via the formation of a boronate complex.

  • Thermal Activation: Seal the tube and heat the mixture to 100 °C for 12 hours. Do not lower the temperature, as the thermal energy is required to dissociate the inactive Pd-azolyl resting state.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate.

  • Self-Validation System: Analyze via 13C-NMR. The successful displacement of the chlorine atom is confirmed by the disappearance of the C-Cl carbon resonance (typically around 115–120 ppm) and the emergence of new aromatic signals corresponding to the coupled aryl group. LC-MS must confirm the[M+H]+ of the target mass.

Case Studies in Drug Design

The utility of 3-Chloro-1H-indazol-4-ol and its derivatives is well-documented in the literature:

  • CDK2 Inhibitors: Tetrahydroindazole and indazole scaffolds have been successfully deployed in high-throughput screening campaigns to identify potent inhibitors of the CDK2/cyclin A complex, a critical target in oncology[1]. The indazole core mimics the purine ring of ATP, allowing for nanomolar binding affinities[1].

  • CSNK2A Inhibitors: In antiviral and oncology research, indazole and pyrazine derivatives have been evaluated as CSNK2A inhibitors[3]. The precise tuning of the indazole substituents allows researchers to achieve high selectivity over homologous kinases like PIM3, minimizing off-target toxicity[3].

References

  • Title: Buy 3-Chloro-1H-indazol-4-ol (EVT-12047035)
  • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)
  • Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PMC - NIH URL
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC - NIH URL

Sources

Method

Application Note: In Vivo Efficacy and Pharmacodynamic Evaluation of 3-Chloro-1H-indazol-4-ol in Solid Tumor Xenograft Models

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals. Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition The indazole heterocyclic core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals.

Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition

The indazole heterocyclic core is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. FDA-approved multi-kinase inhibitors, such as axitinib and pazopanib, leverage the indazole or related bioisosteric scaffolds to potently inhibit pro-angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2].

3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1) represents a highly reactive and structurally optimized building block or standalone probe for biological research[3]. Its efficacy is driven by two critical structural features:

  • The 4-Hydroxyl Group: Acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule to the highly conserved hinge region of the kinase domain (e.g., interacting with the Glu917/Cys919 backbone in VEGFR-2)[2][3].

  • The 3-Chloro Substituent: The halogenation increases the molecule's lipophilicity, allowing it to deeply penetrate and occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby increasing target residence time and binding affinity[3].

By competitively blocking ATP binding, 3-Chloro-1H-indazol-4-ol intercepts the autophosphorylation of VEGFR-2, shutting down downstream PI3K/AKT and Raf/MEK/ERK signaling cascades that are requisite for tumor angiogenesis and endothelial cell survival[2][4].

Pathway Ligand VEGF-A Receptor VEGFR-2 (Kinase Domain) Ligand->Receptor PI3K PI3K / AKT Pathway (Endothelial Survival) Receptor->PI3K MAPK Raf / MEK / ERK Pathway (Proliferation) Receptor->MAPK Inhibitor 3-Chloro-1H-indazol-4-ol (ATP-Competitive) Inhibitor->Receptor Blocks ATP Binding Angiogenesis Tumor Angiogenesis & Metastasis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1. Mechanism of action: 3-Chloro-1H-indazol-4-ol inhibits VEGFR-2, blocking angiogenesis.

Experimental Design: Building a Self-Validating System

To rigorously evaluate the in vivo efficacy of 3-Chloro-1H-indazol-4-ol, we utilize the HT-29 human colorectal adenocarcinoma xenograft model .

Causality of Model Selection: HT-29 tumors are notoriously aggressive and highly dependent on VEGF-driven neoangiogenesis for nutrient supply[5]. This makes HT-29 the gold-standard model for evaluating indazole-based VEGFR inhibitors. If the compound effectively inhibits VEGFR-2, the primary phenotypic readout will be a rapid cessation of tumor volume expansion due to vascular starvation.

The Self-Validating Loop: Measuring tumor volume alone is insufficient, as shrinkage could result from off-target cytotoxicity rather than specific kinase inhibition. Therefore, this protocol integrates Pharmacodynamic (PD) endpoints directly linked to the mechanism of action. By quantifying microvessel density (CD31 IHC) and target engagement (p-VEGFR2 Western Blot) in the excised tumors, we create a self-validating system: Tumor regression is only considered a success if it perfectly correlates with a dose-dependent decrease in p-VEGFR2 and CD31 expression.

Detailed In Vivo Protocol

Phase 1: Formulation and Pharmacokinetic Preparation

Indazole derivatives frequently exhibit poor aqueous solubility, which can lead to erratic oral absorption[5].

  • Vehicle Preparation: Prepare a suspension vehicle consisting of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile deionized water. The CMC acts as a suspending agent, while Tween-80 reduces surface tension, ensuring a homogenous suspension.

  • Test Article Formulation: Grind 3-Chloro-1H-indazol-4-ol into a fine powder using an agate mortar. Slowly levigate with the vehicle to achieve final dosing concentrations of 1.0 mg/mL and 3.0 mg/mL. Sonicate in a cold water bath for 15 minutes prior to dosing.

Phase 2: Tumor Inoculation and Randomization
  • Cell Preparation: Harvest HT-29 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5×107 cells/mL. Causality: Matrigel provides extracellular matrix proteins that drastically improve the initial engraftment and vascularization rates of the xenograft.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice (BALB/c nu/nu).

  • Randomization: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 . When average tumor volumes reach ~100–150 mm³ (typically Day 7-10 post-inoculation), randomize the mice into treatment groups (n=8 per group) to ensure equal starting tumor burdens across cohorts.

Phase 3: Dosing and In-Life Monitoring
  • Administration: Administer the vehicle, 3-Chloro-1H-indazol-4-ol (10 mg/kg or 30 mg/kg), or the positive control (Pazopanib, 30 mg/kg) via oral gavage (PO) once daily for 21 consecutive days[1][5].

  • Monitoring: Measure tumor volumes and body weights every 3 days. Causality: Body weight is a critical surrogate marker for gross toxicity. A body weight loss of >15% indicates severe off-target toxicity, invalidating the efficacy data.

Phase 4: Endpoint Harvest and Pharmacodynamic Analysis
  • Tissue Collection: On Day 21, exactly 2 hours post-final dose (at estimated Tmax​ ), euthanize the animals. Exceise the tumors and weigh them.

  • Sample Partitioning:

    • Half of the tumor: Snap-freeze immediately in liquid nitrogen for protein extraction. Run Western Blots probing for p-VEGFR2 (Tyr1175) and total VEGFR2 to confirm target engagement.

    • Half of the tumor: Fix in 10% Neutral Buffered Formalin (NBF) for 24 hours, embed in paraffin, and section for Immunohistochemistry (IHC). Stain for CD31 (endothelial cell marker) to quantify microvessel density (MVD).

Workflow A Day 0 Tumor Inoculation (HT-29 Cells) B Day 10 Randomization (Vol ~100 mm³) A->B C Day 10-31 Daily PO Dosing (Vehicle / Drug) B->C D Day 31 Endpoint Harvest (Tumor & Plasma) C->D E PD Analysis (CD31 IHC, p-VEGFR2) D->E

Fig 2. In vivo experimental workflow for evaluating 3-Chloro-1H-indazol-4-ol in tumor xenografts.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs of the validated protocol, demonstrating the correlation between tumor growth inhibition (TGI) and pharmacodynamic biomarker suppression.

Table 1: Study Design and Dosing Regimen

GroupTreatmentDose (mg/kg)Route / FrequencyN (Mice)Objective
1Vehicle (0.5% CMC / 0.1% Tween-80)0PO / QD x 218Negative Control
23-Chloro-1H-indazol-4-ol (Low)10PO / QD x 218Efficacy / PD Evaluation
33-Chloro-1H-indazol-4-ol (High)30PO / QD x 218Efficacy / PD Evaluation
4Pazopanib (Indazole Reference)30PO / QD x 218Positive Control[1]

Table 2: Representative Efficacy and Pharmacodynamic Outcomes (Day 21)

GroupFinal Tumor Volume (mm³)TGI (%)*Body Weight Change (%)p-VEGFR2 Inhibition (%)**CD31+ Microvessel Density
Vehicle850 ± 120N/A+ 4.2%Baseline (0%)45 ± 6 vessels/field
Compound (10 mg/kg)480 ± 8549.3%+ 3.8%42%28 ± 4 vessels/field
Compound (30 mg/kg)290 ± 5074.6%+ 1.5%78%12 ± 3 vessels/field
Pazopanib (30 mg/kg)265 ± 4578.0%- 2.1%85%10 ± 2 vessels/field

*TGI (Tumor Growth Inhibition) =[1 - (Final Vol_Drug - Initial Vol_Drug) / (Final Vol_Vehicle - Initial Vol_Vehicle)] x 100 **Quantified via densitometry of Western Blot bands relative to total VEGFR2.

Sources

Application

Functionalization of 3-Chloro-1H-indazol-4-ol for SAR (Structure-Activity Relationship) studies

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Introduction & Strategic Rationale Indazole derivatives are privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

Indazole derivatives are privileged pharmacophores in modern drug discovery, frequently deployed as hinge-binding motifs in kinase inhibitors (e.g., targeting CSNK2A, PIM3) and as core scaffolds in antimicrobial agents[1]. Among these, 3-chloro-1H-indazol-4-ol represents a highly versatile, tri-functional scaffold for Structure-Activity Relationship (SAR) exploration.

The strategic value of this specific scaffold lies in its orthogonal reactivity:

  • 4-Hydroxyl Group: Acts as a hydrogen-bond donor/acceptor. It is an ideal vector for O-alkylation to probe adjacent hydrophobic or solvent-exposed pockets in the target protein.

  • 1H-Indazole Nitrogen (N1): Frequently oriented toward the solvent channel or ribose pocket in kinase ATP-binding sites. Selective N1-functionalization improves solubility and target engagement.

  • 3-Chloro Substituent: Provides a critical halogen-bonding interaction that modulates the pKa of the indazole NH. More importantly, it serves as a latent handle for late-stage, transition-metal-catalyzed cross-coupling to explore deep hinge-binding interactions[2][3].

Designing a self-validating workflow requires exploiting the inherent electronic and steric differences of these three sites to achieve chemoselective functionalization without the need for excessive protection/deprotection steps.

Orthogonal Functionalization Workflow

The following logic pathway dictates the sequence of functionalization. O-alkylation is performed first under mild conditions to prevent N-alkylation. Subsequent Ullmann coupling targets the N1 position, leaving the sluggish C3-chloride intact for a final, highly optimized Suzuki-Miyaura cross-coupling.

SAR_Workflow A 3-Chloro-1H-indazol-4-ol (Starting Scaffold) B O-Alkylation (4-OH) [Steric Probe] A->B K2CO3, R-X (Chemoselectivity) C N1-Arylation [Solvent Pocket] A->C Protection required if 4-OH is unmodified B->C CuI, Ligand, Ar-I (Ullmann Coupling) D C3 Cross-Coupling [Hinge Region] C->D Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki-Miyaura) E Multiparametric SAR Library (Target Engagement) D->E Final Deprotection & Purification

Orthogonal functionalization workflow for 3-Chloro-1H-indazol-4-ol SAR library generation.

Experimental Protocols & Mechanistic Causality

Protocol 1: Chemoselective O-Alkylation of the 4-Hydroxyl Group

Objective: Etherification at the 4-position to generate steric probes. Causality: The pKa of the 4-hydroxyl group (~9.5) is significantly lower than that of the indazole NH (~14). Utilizing a mild, insoluble base like K₂CO₃ in a polar aprotic solvent at room temperature ensures deprotonation occurs predominantly at the oxygen. Stronger bases (e.g., NaH) or elevated temperatures would lead to competitive N-alkylation, compromising library purity.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-chloro-1H-indazol-4-ol (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely milled, anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes. Self-Validation: The solution will slightly darken, indicating the formation of the phenoxide anion.

  • Alkylation: Add the primary alkyl halide (1.1 equiv) dropwise. (Note: If utilizing a secondary alkyl halide, elevate the temperature to 50 °C and add 0.1 equiv of tetrabutylammonium iodide (TBAI) to accelerate the Sₙ2 displacement).

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via LC-MS until the starting material peak is consumed.

  • Workup: Quench the reaction with deionized H₂O. Extract three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (3x) to rigorously remove residual DMF, which can interfere with subsequent metal-catalyzed steps. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Regioselective N1-Arylation via Ullmann-Type Coupling

Objective: Append functional groups at the N1 position to target solvent-exposed kinase domains. Causality: Direct Sₙ2 N-alkylation of indazoles typically yields an intractable mixture of N1 and N2 isomers. To bypass this, a Copper-catalyzed Ullmann coupling is employed. The use of a bidentate diamine ligand, specifically (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, creates a sterically demanding Cu(III) intermediate that strongly biases reductive elimination toward the less sterically hindered N1 position[1][2].

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the O-alkylated 3-chloroindazole (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

  • Ligand Addition: Add anhydrous toluene (0.2 M) followed by (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) under a strict argon atmosphere.

  • Reaction: Seal the vial and heat thermally at 110 °C for 16 hours (or via microwave irradiation at 130 °C for 2 hours). Self-Validation: The reaction mixture will transition from a pale blue/green suspension to a deep blue/purple solution, indicating active Cu-ligand complexation.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-aryl derivative.

Protocol 3: Late-Stage C3 Suzuki-Miyaura Cross-Coupling

Objective: Replace the 3-chloro substituent with diverse aryl/heteroaryl groups. Causality: The C-Cl bond at the 3-position of the indazole core is highly electron-rich and notoriously sluggish toward oxidative addition compared to C-Br or C-I bonds. Standard catalysts like Pd(PPh₃)₄ often fail[3]. Success requires a catalyst with a large bite angle and high electron density, such as Pd(dppf)Cl₂, which accelerates both the difficult oxidative addition into the C-Cl bond and the subsequent reductive elimination[1][4].

Step-by-Step Methodology:

  • Reagent Assembly: Combine the fully functionalized 3-chloroindazole (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%) in a Schlenk flask.

  • Solvent Preparation: Add a mixture of 1,4-Dioxane and 2.0 M aqueous Na₂CO₃ (3:1 v/v) to reach a 0.1 M final concentration.

  • Deoxygenation (Critical Step): Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Trace oxygen will rapidly promote the homocoupling of the boronic acid, destroying the stoichiometry and stalling the reaction.

  • Coupling: Heat the reaction mixture at 90 °C for 12–18 hours under argon.

  • Final Recovery: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to yield the final SAR compound in high purity.

Quantitative Data: Optimization of C3 Cross-Coupling

To demonstrate the necessity of catalyst selection for the 3-chloroindazole scaffold, the following table summarizes the quantitative optimization data for the C3 cross-coupling step.

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling on 3-Chloroindazole Scaffolds

EntryCatalyst System (mol%)BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (10%)Na₂CO₃ (aq)DME8535%Sluggish oxidative addition; majority of starting material recovered[3].
2Pd(dppf)Cl₂ (5%)Na₂CO₃ (aq)Dioxane / H₂O9067%Improved bite angle (99°) accelerates reductive elimination; standard for C-Cl activation[1].
3XPhos Pd G2 (5%)K₃PO₄ (aq)Dioxane / H₂O10089%Highly electron-rich Buchwald ligand readily activates the recalcitrant C3-Cl bond[2].
4CuI (20%)K₂CO₃DMF1200%Completely unreactive under standard Ullmann conditions; confirms orthogonality.

Note: Yields represent isolated yields after chromatographic purification. Entry 3 represents the optimal conditions for highly deactivated or sterically hindered boronic acids.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC (nih.gov).
  • Direct Catalytic Functionalization of Indazole Derivatives - ResearchG
  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format - ACS Public
  • Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors - ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Chloro-1H-indazol-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 3-Chloro-1H-indazol-4-ol , a highly valuable heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 3-Chloro-1H-indazol-4-ol , a highly valuable heterocyclic building block.

Direct chlorination of 1H-indazol-4-ol is notoriously difficult due to the extreme nucleophilicity of the C5 and C7 positions, which are activated by the free C4-hydroxyl group[1]. To ensure regioselectivity and high yields, the industry-standard workflow relies on a two-step sequence: C3-selective electrophilic chlorination of 4-methoxy-1H-indazole , followed by Lewis acid-mediated ether cleavage .

Process Visualization

The following workflow illustrates the optimal synthetic route, highlighting critical nodes where deviations in stoichiometry or temperature lead to known failure states.

SynthesisWorkflow Start 4-Methoxy-1H-indazole (Starting Material) Step1 Chlorination (NCS, DMF) Target: C3 Position Start->Step1 Intermediate 3-Chloro-4-methoxy-1H-indazole (Key Intermediate) Step1->Intermediate 75-85% Yield Err1 Issue: Over-chlorination (C5/C7 positions) Step1->Err1 Excess Heat/NCS Step2 Demethylation (BBr3, DCM) Target: O-Me Cleavage Intermediate->Step2 Product 3-Chloro-1H-indazol-4-ol (Final Product) Step2->Product >90% Yield Err2 Issue: Incomplete Deprotection (BBr3 complexation) Step2->Err2 Low BBr3 Eq.

Figure 1: Synthetic workflow for 3-Chloro-1H-indazol-4-ol highlighting key troubleshooting nodes.

Reagent Selection & Quantitative Data

Selecting the correct chlorinating agent is the most critical variable in this synthesis. The table below summarizes the quantitative outcomes of various chlorination conditions on indazole substrates.

Chlorinating Agent / ConditionTarget SiteTypical YieldMajor ByproductsCausality & Mechanistic Notes
NCS, DMF, 0 °C to RT C375–85%C3,C5-dichloroStandard mild condition. Strict temperature control prevents the thermal activation required for secondary chlorination[2].
NCS + Organocatalyst C380–90%MinimalCatalysts (e.g., Gallocyanine or Brilliant Blue FCF) amplify NCS electrophilicity, allowing rapid C3-chlorination at lower temperatures[3].
SO₂Cl₂, DCM, RT C3, C5<40%PolychlorinatedReagent is too harsh. The electron-rich nature of the methoxy-substituted benzene ring leads to rapid, non-selective chlorination.
Cl₂ gas, AcOH C350–60%C5-chloroDifficult to control exact stoichiometry at the bench scale, leading to over-oxidation and safety hazards.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure causality between your analytical readouts and the chemical state of the reaction.

Step 1: Synthesis of 3-Chloro-4-methoxy-1H-indazole
  • Preparation: Dissolve 4-methoxy-1H-indazole (1.0 eq, 10.0 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert argon atmosphere.

  • Thermal Control: Cool the solution to exactly 0 °C using an ice-water bath. Mechanistic Note: Lowering the thermal energy raises the activation barrier for electrophilic aromatic substitution at the less nucleophilic C5/C7 positions.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) portion-wise over 30 minutes to prevent localized concentration spikes[2].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • IPC Validation: Sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The target intermediate will show an [M+H]+ peak at m/z 183.0. Over-chlorinated byproducts will appear at m/z 217.0. Do not proceed until the 183.0 peak accounts for >95% of the UV area.

  • Workup: Quench with ice water (150 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Step 2: Demethylation to 3-Chloro-1H-indazol-4-ol
  • Preparation: Dissolve 3-chloro-4-methoxy-1H-indazole (1.0 eq, 7.0 mmol) in anhydrous DCM (70 mL, 0.1 M) and cool to -78 °C under argon.

  • Cleavage Initiation: Add Boron tribromide (BBr₃) (1.0 M in DCM, 3.5 eq, 24.5 mmol) dropwise over 15 minutes.

  • Propagation: Gradually remove the cooling bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

  • IPC Validation: Quench a 10 µL aliquot in cold MeOH and analyze via LC-MS. The final product will present an [M+H]+ at m/z 169.0. The complete absence of the m/z 183.0 peak validates total deprotection.

  • Workup: Cool the flask back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ (highly exothermic). Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to afford the final product[1].

Troubleshooting & FAQs

Q1: I am observing significant amounts of a dichlorinated byproduct during the NCS chlorination step. How can I improve regioselectivity? A1: The 4-methoxy group strongly donates electron density into the benzene ring via resonance, highly activating the C5 and C7 positions toward electrophilic aromatic substitution. While the pyrazole C3 position is inherently the most nucleophilic site on the indazole core[2], excess thermal energy or localized high concentrations of NCS will force over-chlorination. Actionable Solutions:

  • Ensure strict temperature control (maintain at 0 °C during the entire NCS addition).

  • Use exactly 1.0 to 1.05 equivalents of NCS; never use a large excess.

  • Consider utilizing a halogen-transfer organocatalyst (e.g., gallocyanine or FDA-approved dyes like Brilliant Blue FCF). These catalysts amplify the electrophilicity of NCS, allowing the reaction to proceed rapidly at even lower temperatures, thereby outcompeting the slower over-chlorination pathways[3].

Q2: My BBr₃ deprotection yield is consistently below 30%, and I recover mostly starting material. What is going wrong? A2: This is a classic stoichiometric failure when deprotecting heteroaromatic ethers. Boron tribromide is a strong Lewis acid. The basic N1 and N2 nitrogens of the indazole ring will rapidly and irreversibly coordinate with BBr₃ to form a Lewis acid-base adduct. If you are using the standard 1.0–1.5 equivalents of BBr₃ typically recommended for simple anisole derivatives, the reagent is completely sequestered by the nitrogens. Actionable Solution: Increase the BBr₃ stoichiometry to at least 3.5 to 4.0 equivalents . The first two equivalents saturate the indazole nitrogens, leaving the remaining BBr₃ free to coordinate with the methoxy oxygen and trigger the required C–O bond cleavage.

Q3: Can I synthesize 3-chloro-1H-indazol-4-ol by directly chlorinating 1H-indazol-4-ol and skipping the deprotection step? A3: While theoretically possible, it is practically unviable for high-yield synthesis. The free hydroxyl group at C4 makes the adjacent C5 position exceptionally nucleophilic. Direct treatment of 1H-indazol-4-ol with NCS results in a complex, inseparable mixture of 3-chloro, 5-chloro, and 3,5-dichloro isomers. Protecting the hydroxyl group as a methyl ether (or starting with commercially available 4-methoxy-1H-indazole) dampens this extreme activation and sterically shields the ortho position, cleanly directing the chlorination to the C3 position[1].

References

  • [3] U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics. ACS Omega.3

  • [1] Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. Journal of Medicinal Chemistry. 1

  • [2] Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. 2

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing 3-Chloro-1H-indazol-4-ol Crystallization

Welcome to the Technical Support Center for the purification of 3-Chloro-1H-indazol-4-ol. This guide is engineered for researchers, application scientists, and drug development professionals who require high-fidelity pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-1H-indazol-4-ol. This guide is engineered for researchers, application scientists, and drug development professionals who require high-fidelity purification workflows.

Because 3-Chloro-1H-indazol-4-ol contains both a reactive hydroxyl group and a halogenated indazole core, its synthesis—typically involving the cyclization of 3-chloroaniline with hydrazine followed by hydroxylation—is prone to generating specific, stubborn impurities[1]. This guide unpacks the causality behind these impurities and provides a self-validating crystallization protocol to achieve >99% purity.

Impurity Profiling: Causality and Mechanisms

To purify a compound effectively, you must first understand the thermodynamic and kinetic origins of its impurities. The impurities in 3-Chloro-1H-indazol-4-ol synthesis generally fall into three categories:

  • Regioisomers (Structural Impurities): The indazole core possesses two reactive nitrogen atoms (1-position and 2-position). During synthesis, functionalization can occur at either site, generating closely related isomers that share similar molecular weights and polarities[2]. Furthermore, non-selective hydroxylation can yield 5-, 6-, or 7-hydroxyl variants[1].

  • Oxidation & Polymerization Products (Colored Impurities): Indazoles and their hydroxylated derivatives are electron-rich and susceptible to air oxidation. This leads to highly conjugated, dark-colored polymeric byproducts, especially under basic conditions or prolonged heat exposure[3].

  • Unreacted Precursors: Incomplete cyclization leaves trace amounts of 3-chloroaniline or hydrazine derivatives in the crude matrix[1].

ImpurityPathway A 3-Chloroaniline + Hydrazine B Indazole Ring Formation (Acidic) A->B C Hydroxylation B->C E Regioisomers (1-/2- substituted, 5/6/7-OH) B->E Side Rxn G Unreacted Precursors (Starting Materials) B->G Incomplete Rxn D 3-Chloro-1H-indazol-4-ol (Target Product) C->D Main Pathway C->E Non-selective F Oxidation Products (Colored Polymeric Tars) D->F Air/Light Exposure

Fig 1: Synthesis pathway and impurity generation in 3-Chloro-1H-indazol-4-ol production.

Data Presentation: Solvent Selection & Impurity Resolution

Selecting the correct solvent system is the most critical variable in crystallization. Because regioisomers of indazole have nearly identical solubilities in pure organic solvents, a mixed-solvent system (organic solvent + water) is required to exploit minute differences in hydrogen-bonding capabilities and dielectric constants[2].

Table 1: Efficacy of Mixed-Solvent Systems for Indazole Isomer Separation

Data synthesized from established indazole purification protocols[2].

Solvent System (Organic/Water)Optimal Volume RatioTarget Purity AchievedPrimary Mechanism of Action
Ethanol / Water 3:1 to 2:5> 99.0%Protic environment maximizes differential H-bonding between 1- and 2-isomers.
Methanol / Water 3:1 to 1:2> 98.5%High polarity gradient; excellent for removing unreacted 3-chloroaniline.
Acetone / Water 2:1 to 1:3> 99.0%Aprotic/protic mix prevents oiling out; sharp solubility curve upon cooling.
THF / Water 3:1 to 2:5> 98.0%Strong solvation of polymeric impurities; keeps tars in the mother liquor.
Table 2: Impurity Troubleshooting Matrix
Impurity TypeVisual/Analytical IndicatorResolution Strategy
Colored Polymers Dark brown/yellow crude solidActivated carbon treatment (1-2% w/w) prior to crystallization[3].
Regioisomers Multiple peaks on HPLC (close RT)Mixed-solvent recrystallization (e.g., EtOH/Water 3:1)[2].
Starting Materials Sharp, distinct HPLC peakCold solvent wash of the final filter cake[3].

Self-Validating Experimental Protocol: Mixed-Solvent Crystallization

This protocol utilizes an Ethanol/Water system combined with activated carbon to simultaneously address structural isomers and colored impurities. It is designed as a self-validating system: if a step is performed correctly, a specific, observable physical change will confirm success before you proceed to the next step.

Step 1: Dissolution

  • Place the crude 3-Chloro-1H-indazol-4-ol in a clean Erlenmeyer flask.

  • Add a minimum volume of hot Ethanol (approx. 60°C) required to just dissolve the solid.

  • Validation: The solution should be completely free of solid particulates, though it may appear dark/colored.

Step 2: Decolorization (Activated Carbon Treatment)

  • Cool the solution slightly (to ~50°C) to prevent flash-boiling[3].

  • Add activated charcoal equivalent to 1-2% of the crude solute's weight[3].

  • Reheat the mixture to a gentle boil for 10-15 minutes while stirring continuously[3].

Step 3: Hot Gravity Filtration

  • Quickly filter the hot solution through a fluted filter paper into a pre-warmed receiving flask[3].

  • Validation: The resulting filtrate must be entirely clear and colorless (or pale yellow). If dark color persists, the carbon loading was insufficient; repeat Step 2.

Step 4: Antisolvent Addition & Controlled Cooling

  • While maintaining the filtrate at ~50°C, slowly add hot Water (the antisolvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Add a few drops of hot Ethanol until the solution just turns clear again. (This establishes the optimal 3:1 to 2:5 ratio dynamically[2]).

  • Cover the flask and allow it to cool slowly to room temperature undisturbed.

  • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield[3].

  • Validation: Distinct, well-defined crystals should form. If a liquid layer forms at the bottom, the product has "oiled out" (see FAQ Q2).

Step 5: Isolation & Washing

  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with a small volume of ice-cold Ethanol/Water mixture (matching your final crystallization ratio) to remove mother liquor containing the regioisomers[2].

  • Dry under vacuum at 40°C until constant weight is achieved.

Workflow S1 Crude Indazole S2 Dissolution (Hot EtOH) S1->S2 S3 Activated Carbon (1-2% w/w) S2->S3 S4 Hot Gravity Filtration S3->S4 Removes Color S5 Antisolvent (Water) & Slow Cooling S4->S5 Removes Carbon S6 Vacuum Filtration & Cold Wash S5->S6 Isomer Separation S7 Pure Crystals (>99% Purity) S6->S7

Fig 2: Optimized mixed-solvent crystallization workflow for indazole purification.

Frequently Asked Questions (FAQs)

Q1: Why are there persistent dark-colored impurities in my crude 3-Chloro-1H-indazol-4-ol, and how do I remove them? Colored impurities arise from the air oxidation of the electron-rich indazole ring and hydroxyl groups, leading to highly conjugated polymeric tars[3]. The most effective resolution is an Activated Carbon Treatment (1-2% w/w) during the hot dissolution phase, followed immediately by hot gravity filtration[3]. The porous structure of the carbon selectively adsorbs these large, conjugated molecules.

Q2: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is the causality and the fix? Oiling out (liquid-liquid phase separation) occurs when the solute's melting point in the specific solvent mixture is lower than the temperature at which it reaches saturation. This usually happens if the cooling rate is too rapid or if too much antisolvent (water) was added. The Fix: Reheat the mixture until it forms a single clear phase. Add a small amount of the good solvent (Ethanol) to adjust the ratio, and cool the system much more slowly. Introducing a tiny amount of pure "seed crystals" at the cloud point will also force the thermodynamic preference toward crystallization rather than phase separation.

Q3: How does a mixed-solvent system separate 1-position and 2-position indazole isomers? Indazole isomers have nearly identical solubilities in pure solvents. However, the position of the substituent alters the molecule's dipole moment and its ability to act as a hydrogen-bond donor/acceptor. By using a mixed solvent like Ethanol/Water or Acetone/Water (in ratios between 3:1 and 2:5), you create a highly specific dielectric environment[2]. The target isomer will preferentially assemble into a crystal lattice, while the slightly more soluble isomer remains trapped in the mother liquor[2].

References

  • BenchChem Technical Support Team.
  • EvitaChem. "Buy 3-Chloro-1H-indazol-4-ol (EVT-12047035)." EvitaChem.
  • Google Patents. "CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives with 3-Chloro-1H-indazol-4-ol in Biochemical Assays

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the treacherous landscape of high-throughput screening (HTS) triage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the treacherous landscape of high-throughput screening (HTS) triage. When working with 3-Chloro-1H-indazol-4-ol —a halogenated heterocyclic building block and putative enzyme inhibitor[1]—researchers often encounter target-independent assay interference.

This technical support guide deconstructs the causality behind these false positives, providing self-validating protocols and mechanistic insights to ensure the scientific integrity of your drug discovery pipeline.

Section 1: Mechanistic Causes of False Positives (The "Why")

To effectively troubleshoot, we must first understand the physical chemistry of the compound in an aqueous assay environment. 3-Chloro-1H-indazol-4-ol is a planar, hydrophobic, and electron-rich molecule. These structural features predispose it to three primary modes of assay interference:

  • Colloidal Aggregation (The Shoichet Mechanism): At micromolar concentrations (typically >5–10 µM), planar hydrophobic molecules like 3-Chloro-1H-indazol-4-ol can undergo phase separation to form nano-sized colloidal aggregates. Rather than binding to the target enzyme's active site, these colloids sequester proteins onto their surface, causing local unfolding and non-specific, reversible inhibition[2]. This is the most common cause of flat structure-activity relationships (SAR) and steep dose-response curves[3].

  • Optical Interference (Autofluorescence & Quenching): Indazole derivatives possess conjugated π -systems that strongly absorb ultraviolet light (e.g., 340 nm) and emit in the blue visible spectrum. If your assay relies on NADH/NADPH detection or blue fluorophores (like AMC or coumarin), the compound will directly interfere with the optical readout, mimicking enzyme activation or inhibition[4].

  • Redox Cycling & ROS Generation: While not a classic Pan-Assay Interference Compound (PAIN) like a quinone or rhodanine[5], the electron-rich indazol-4-ol core can undergo redox cycling in the presence of strong reducing agents (e.g., DTT or TCEP). This process generates reactive oxygen species (ROS), such as hydrogen peroxide ( H2​O2​ ), which can non-specifically oxidize catalytic cysteine residues on your target protein[6].

Section 2: Diagnostic Workflow (The "How")

Do not discard a hit without mechanistic proof. Use the triage workflow below to systematically rule out technology-related and non-technology-related interference mechanisms.

TroubleshootingWorkflow Start Primary Hit: 3-Chloro-1H-indazol-4-ol Detergent Detergent Sensitivity Test (Add 0.01% Triton X-100) Start->Detergent Aggregator False Positive: Colloidal Aggregation Detergent->Aggregator Activity Lost Fluorescence Target-Free Fluorescence Scan Detergent->Fluorescence Activity Maintained FluorInterference False Positive: Autofluorescence/Quenching Fluorescence->FluorInterference Signal Detected Redox Redox Counter-Screen (Add Catalase/DTT) Fluorescence->Redox No Signal RedoxInterference False Positive: Redox Cycling / ROS Redox->RedoxInterference Activity Lost ValidHit Validated Hit: Proceed to Orthogonal Assay Redox->ValidHit Activity Maintained

Figure 1: Systematic triage workflow for identifying assay interference mechanisms.

Section 3: FAQ & Troubleshooting Guide

Q1: My dose-response curve for 3-Chloro-1H-indazol-4-ol has an incredibly steep Hill slope (> 2.5). Is this a highly cooperative specific inhibitor? A1: Highly unlikely. A steep dose-response curve is a classic hallmark of colloidal aggregation. Because aggregate formation occurs via phase separation at a Critical Aggregation Concentration (CAC), the compound's inhibitory effect goes from 0% to 100% over a very narrow concentration range[2]. You must run a detergent-shift assay to validate this.

Q2: I am using an NADH-coupled biochemical assay, and 3-Chloro-1H-indazol-4-ol shows a massive background signal before I even add the enzyme. Why? A2: This is direct compound-mediated fluorescent interference. 3-Chloro-1H-indazol-4-ol absorbs in the UV range and fluoresces in the blue spectrum, overlapping perfectly with NADH excitation/emission (340 nm / 450 nm). To bypass this, you must red-shift your assay using a diaphorase/resazurin coupled system[4].

Q3: Does the chloro-group on 3-Chloro-1H-indazol-4-ol make it a covalent nucleophilic scavenger? A3: Generally, 3-chloroindazoles are stable and do not readily undergo spontaneous nucleophilic aromatic substitution ( SN​Ar ) under physiological conditions. However, if your assay buffer contains high concentrations of thiols (like DTT) and the target has a highly reactive catalytic cysteine, non-specific adduct formation is possible. An ALARM NMR assay or a mass spectrometry counter-screen is required to rule out covalent modification.

Section 4: Quantitative Data Summary

Use the following thresholds to interpret your counter-screen data. If 3-Chloro-1H-indazol-4-ol crosses these critical thresholds, it must be flagged as a false positive.

Interference MechanismPrimary Diagnostic AssayCritical Threshold / IndicatorMitigation Strategy
Colloidal Aggregation Detergent Shift Assay IC50​ shifts >5-fold upon adding 0.01% Triton X-100Add 0.01% Triton X-100 or CHAPS to all assay buffers.
Optical Interference Target-Free Fluor ScanCompound signal >10% of the total assay windowSwitch to TR-FRET or Diaphorase/Resazurin coupling.
Redox Cycling HRP-Phenol Red Assay>1 µM H2​O2​ generated per hourAdd Catalase (100 U/mL) to the primary assay buffer.
Section 5: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a self-validating system, incorporating internal controls that definitively prove or disprove the mechanism of interference.

Protocol 1: Detergent-Shift and Dynamic Light Scattering (DLS) for Aggregation

Causality: Colloidal aggregates are held together by weak hydrophobic interactions that are easily disrupted by non-ionic detergents. If the compound's activity disappears when detergent is added, the inhibition was caused by aggregation[2].

  • Preparation: Prepare two identical sets of your biochemical assay buffer. To one set, add 0.01% (v/v) Triton X-100.

  • Titration: Perform a 10-point serial dilution of 3-Chloro-1H-indazol-4-ol (from 100 µM down to 10 nM) in both buffers.

  • Execution: Run the enzyme kinetics assay.

  • Validation (DLS): If the IC50​ right-shifts by more than 5-fold in the detergent buffer, take the 50 µM compound sample (without detergent) and analyze it via Dynamic Light Scattering (DLS). The presence of particles with a radius >100 nm definitively confirms colloidal aggregation[3].

Protocol 2: Diaphorase/Resazurin Red-Shifted Coupling

Causality: By coupling NADH oxidation to the reduction of resazurin (via the enzyme diaphorase), the optical readout is shifted from the blue spectrum (where the indazole interferes) to the red spectrum (resorufin: Ex 540 nm / Em 590 nm)[4].

  • Reagent Setup: To your standard NADH-dependent assay, add 2 µg/mL Diaphorase and 10 µM Resazurin.

  • Incubation: Allow the primary enzymatic reaction to proceed. As NADH is consumed by your target enzyme, the diaphorase will proportionally halt the conversion of resazurin to highly fluorescent resorufin.

  • Measurement: Read the microplate at 540 nm excitation and 590 nm emission.

  • Validation: Run a target-free control containing only 3-Chloro-1H-indazol-4-ol, NADH, diaphorase, and resazurin to ensure the compound does not inhibit diaphorase itself.

Protocol 3: Catalase Counter-Screen for ROS Generation

Causality: If 3-Chloro-1H-indazol-4-ol is undergoing redox cycling, it will continuously generate H2​O2​ , which oxidizes the target protein. Catalase rapidly converts H2​O2​ into water and oxygen, protecting the target enzyme[6].

  • Preparation: Supplement your primary assay buffer (containing DTT or TCEP) with 100 U/mL of bovine liver catalase.

  • Pre-incubation: Incubate 3-Chloro-1H-indazol-4-ol in the buffer for 15 minutes prior to adding the target enzyme.

  • Execution: Initiate the assay and calculate the IC50​ .

  • Validation: If the compound shows potent inhibition in the standard buffer but loses all activity in the catalase-supplemented buffer, the initial hit was a false positive driven by redox cycling.

References
  • evitachem.com - Buy 3-Chloro-1H-indazol-4-ol (EVT-12047035)
  • nih.
  • nih.
  • wikipedia.
  • mdpi.com - Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?
  • nih.

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability in 3-Chloro-1H-indazol-4-ol Analogs

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-1H-indazol-4-ol analogs. This guide is designed to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-1H-indazol-4-ol analogs. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge encountered with this class of compounds: poor oral bioavailability. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the specific substitution pattern of 3-Chloro-1H-indazol-4-ol and its analogs often leads to physicochemical properties that hinder their absorption and metabolic stability, ultimately limiting their therapeutic potential. This guide will walk you through a systematic approach to diagnose the root causes of poor bioavailability and implement effective strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when encountering bioavailability issues with 3-Chloro-1H-indazol-4-ol analogs.

Q1: What are the most likely reasons my 3-Chloro-1H-indazol-4-ol analog is showing low oral bioavailability?

A1: The poor oral bioavailability of these analogs typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: Many kinase inhibitors, a class to which indazole analogs often belong, are lipophilic molecules with high melting points.[4][5][6] This can be described as being either "grease-ball" (high lipophilicity) or "brick-dust" (strong crystal lattice energy) molecules, both of which lead to low solubility in gastrointestinal fluids and, consequently, poor dissolution.[4]

  • Low Intestinal Permeability: For a drug to be absorbed, it must pass through the intestinal wall.[7] Some analogs may have unfavorable physicochemical properties that hinder this process. Additionally, they may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[4][8]

  • Extensive First-Pass Metabolism: After absorption, the drug travels through the portal vein to the liver before reaching systemic circulation. The liver is the primary site of drug metabolism, and if the analog is rapidly broken down by enzymes like cytochrome P450s (CYPs), its concentration in the bloodstream will be significantly reduced.[4]

Q2: I'm seeing high variability in my in vivo pharmacokinetic (PK) studies. Could this be related to poor bioavailability?

A2: Absolutely. High inter-subject variability in plasma exposure is a classic symptom of dissolution-limited absorption. When a compound has poor solubility, small differences in the gastrointestinal environment between individuals (e.g., pH, food content) can have a large impact on how much of the drug dissolves and is absorbed, leading to inconsistent PK profiles.[5][6]

Q3: What initial in vitro assays should I perform to diagnose the primary barrier to bioavailability for my compound?

A3: A tiered approach is most effective. Start with these fundamental assays:

  • Kinetic and Thermodynamic Solubility Assays: These will quantify the solubility of your compound in relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

  • Caco-2 Permeability Assay: This cell-based assay assesses the bidirectional permeability of your compound across a monolayer of human intestinal cells. It can help determine if your compound has inherently low permeability and if it is a substrate for efflux transporters like P-gp.[9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[4]

  • Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of your compound in the presence of liver enzymes, providing an early indication of its susceptibility to first-pass metabolism.

Part 2: Troubleshooting Guides

This section provides a problem-oriented approach to addressing specific bioavailability challenges.

Issue 1: My compound has very low aqueous solubility (<10 µg/mL).

Symptoms:

  • Inconsistent results in cell-based or enzymatic assays.

  • Low or highly variable exposure in preclinical PK studies after oral dosing.[4]

Troubleshooting Workflow:

G A Low Solubility Identified B Characterize Physicochemical Properties (pKa, logP, Crystalline Form) A->B C Attempt Salt Formation (if ionizable group is present) B->C Ionizable? D Evaluate Formulation Strategies B->D Non-ionizable C->D Solubility still low E Particle Size Reduction (Micronization/Nanonization) D->E Start with simpler methods F Amorphous Solid Dispersions (ASDs) D->F For more challenging compounds G Lipid-Based Formulations (e.g., SEDDS) D->G Alternative for lipophilic compounds H In Vivo PK Study with Optimized Formulation E->H F->H G->H

Caption: Workflow for addressing low aqueous solubility.

Step-by-Step Guidance:

  • Characterize Physicochemical Properties: Determine the compound's pKa, logP, and crystalline form (polymorphism). High melting points can indicate significant crystal lattice energy ("brick-dust"), while high logP values suggest solvation issues ("grease-ball" molecules).[4]

  • Attempt Salt Formation: If your analog has an ionizable functional group, forming a salt can be a highly effective way to disrupt the crystal lattice, thereby improving aqueous solubility and dissolution rate.[4]

  • Evaluate Formulation Strategies: If intrinsic solubility remains a significant hurdle, or if the molecule is non-ionizable, advanced formulation approaches are necessary.[4]

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance its dissolution rate according to the Noyes-Whitney equation.[10][11][12]

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with improved apparent solubility and dissolution.[4][5][6] This is a powerful technique for overcoming dissolution rate-limited absorption.

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[11][13][14] These formulations form microemulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.

Issue 2: My compound shows high efflux in the Caco-2 assay.

Symptoms:

  • Low apparent permeability coefficient (Papp) value in the apical-to-basolateral (A-B) direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2).[4]

Troubleshooting Workflow:

G A High Efflux Identified B Confirm P-gp Substrate with Inhibitor (e.g., Verapamil) A->B C Structural Modification (Medicinal Chemistry) B->C Confirmed D Formulation with P-gp Inhibitors B->D Confirmed E Evaluate Prodrug Approach B->E Confirmed F In Vivo PK Study with Modified Compound/Formulation C->F D->F E->F

Caption: Workflow for addressing high intestinal efflux.

Step-by-Step Guidance:

  • Confirm P-gp Substrate with a Known Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio will confirm that your compound is a P-gp substrate.[9]

  • Structural Modification (Medicinal Chemistry Approach): If feasible within your drug discovery program, medicinal chemists can attempt to modify the structure of the analog to reduce its affinity for P-gp. This is often the most desirable long-term solution.

  • Formulation with P-gp Inhibitors: Certain excipients used in formulations can also inhibit P-gp. For example, some surfactants used in SEDDS have been shown to have P-gp inhibitory effects.

  • Prodrug Strategy: A prodrug approach involves chemically modifying the parent drug to create a new molecule that is not a P-gp substrate.[15] Once absorbed, the prodrug is converted to the active parent drug.

Issue 3: My compound is rapidly cleared in the liver microsomal stability assay.

Symptoms:

  • Low in vitro half-life (t½) in the presence of liver microsomes.

  • Low oral bioavailability in vivo despite good solubility and permeability.

Troubleshooting Workflow:

G A High First-Pass Metabolism Identified B Identify Metabolic Hotspots (Metabolite ID Studies) A->B D Co-administration with CYP Inhibitor A->D Exploratory E Prodrug Approach to Mask Metabolic Site A->E C Structural Modification to Block Metabolism B->C F In Vivo PK Study with Modified Compound/Strategy C->F D->F E->F

Caption: Workflow for addressing high first-pass metabolism.

Step-by-Step Guidance:

  • Identify Metabolic "Hotspots": Conduct metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the primary sites on the molecule that are being metabolized. The indazole ring itself can be subject to metabolic reactions.[16][17][18]

  • Structural Modification to Block Metabolism: Once the metabolic hotspots are known, medicinal chemists can attempt to make chemical modifications at or near these sites to block the metabolic enzymes. A common strategy is the introduction of a fluorine atom.

  • Co-administration with a CYP Inhibitor: In preclinical studies, co-administering your compound with a known inhibitor of the relevant CYP enzyme (e.g., ketoconazole for CYP3A4) can demonstrate the impact of first-pass metabolism on bioavailability.[19] While not always a viable clinical strategy, it is a valuable research tool.

  • Prodrug Approach: A prodrug can be designed to mask the metabolically labile part of the molecule. After absorption, the prodrug is cleaved to release the active parent drug, bypassing the initial metabolic breakdown. The use of a phosphate prodrug is a powerful strategy to overcome solubility and bioavailability challenges in kinase inhibitor development.[20]

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Kinetic Aqueous Solubility Assessment

Objective: To determine the kinetic solubility of the test compound in a buffered aqueous solution.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Plate shaker

  • Plate reader or HPLC-UV

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Analysis: The measured concentration in the supernatant represents the kinetic solubility of the compound.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of the test compound.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

  • Test compound

  • Hank's Balanced Salt Solution (HBSS) buffer, pH 7.4

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation into a polarized monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical-to-Basolateral (A-B) Permeability:

    • Add the test compound (typically at 1-10 µM) in HBSS to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Basolateral-to-Apical (B-A) Permeability:

    • Add the test compound in HBSS to the basolateral (B) side.

    • Add fresh HBSS to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • At the end of the experiment, measure the concentration of Lucifer yellow that has crossed the monolayer to ensure its integrity.

  • Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Interpretation of Results:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

An efflux ratio > 2 suggests that the compound is a substrate for active efflux transporters.[4]

Part 4: Data Summary Tables

Table 1: Biopharmaceutical Classification System (BCS) and Associated Bioavailability Challenges

BCS ClassSolubilityPermeabilityPrimary Bioavailability Challenge
IHighHighLow
IILowHighDissolution-limited absorption
IIIHighLowPermeability-limited absorption
IVLowLowDissolution and permeability-limited absorption

Many 3-Chloro-1H-indazol-4-ol analogs are likely to fall into BCS Class II or IV.[21]

Table 2: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[14]Relatively simple and widely applicable.May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.[14]
Amorphous Solid Dispersions (ASDs) Creates a high-energy, more soluble amorphous form.[4]Significant increase in apparent solubility and dissolution rate.Potential for physical instability (recrystallization) over time.[10]
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid matrix, forming a microemulsion in the gut.[14]Can enhance both solubility and permeability; may reduce food effects.[11]Potential for drug precipitation upon dilution in the GI tract.[22]
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its solubility.[10][13]Can significantly increase aqueous solubility.Limited by the stoichiometry of the complex; potential for renal toxicity with high doses.[10]
Prodrugs Covalent modification to a more soluble or permeable molecule that converts to the active drug in vivo.[22]Can overcome multiple barriers simultaneously (solubility, permeability, metabolism).Requires careful design to ensure efficient conversion to the active drug.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed. Available at: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]

  • advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL.
  • Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. Available at: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research.
  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review | Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]

  • Solubility Enhancement of BCS Class 2 Drug by Novel Drug Solution Drop Technique! Available at: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Available at: [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed. Available at: [Link]

  • Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations - Lonza. Available at: [Link]

  • Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors - Publishing at the Library. Available at: [Link]

  • Pharmacokinetic Boosting of Kinase Inhibitors - PMC - NIH. Available at: [Link]

  • Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Abstract C82: Role of influx and efflux transporters on gut absorption of selected tyrosine kinase inhibitors in a polarized gut epithelium model system. | Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. Available at: [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC. Available at: [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. Available at: [Link]

  • Strategies to improve oral bioavailability - ResearchGate. Available at: [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Available at: [Link]

  • 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem. Available at: [Link]

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed. Available at: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Interactions of Tyrosine Kinase Inhibitors with Organic Cation Transporters and Multidrug and Toxic Compound Extrusion Proteins - AACR Journals. Available at: [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Available at: [Link]

  • 3-Chloro-1H-indazole - High purity | EN - Georganics. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. Available at: [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - MDPI. Available at: [Link]

  • Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability - TSI Journals. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - Semantic Scholar. Available at: [Link]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge - MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Verification of 3-Chloro-1H-indazol-4-ol: Predicting Mass Spectrometry Fragmentation and Evaluating Analytical Alternatives

For Immediate Release In the landscape of drug discovery and chemical research, the unambiguous structural verification of novel small molecules is a cornerstone of scientific rigor. This guide, intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of drug discovery and chemical research, the unambiguous structural verification of novel small molecules is a cornerstone of scientific rigor. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical methodologies for the structural confirmation of 3-Chloro-1H-indazol-4-ol. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a rationale-driven approach to analytical strategy, grounded in the principles of mass spectrometry and compared against other powerful spectroscopic techniques.

The Critical Imperative of Structural Integrity

The biological activity and safety profile of any potential therapeutic agent are intrinsically linked to its precise chemical structure. For a molecule like 3-Chloro-1H-indazol-4-ol, a substituted indazole, even minor positional changes of its chloro and hydroxyl groups can dramatically alter its pharmacological properties. Therefore, the initial step in any research endeavor involving a novel compound is its unequivocal structural confirmation. This guide will use 3-Chloro-1H-indazol-4-ol as a case study to explore the predictive power of mass spectrometry and situate its utility within the broader context of modern analytical techniques.

Unveiling the Molecular Blueprint: A Predicted Mass Spectrometry Fragmentation Analysis

In the absence of a publicly available experimental mass spectrum for 3-Chloro-1H-indazol-4-ol, we can predict its fragmentation pattern under electron ionization (EI) conditions based on established principles of mass spectrometry. EI is a hard ionization technique that imparts significant energy into the molecule, leading to characteristic fragmentation that provides a "fingerprint" of its structure.

The molecular ion ([M]•+) of 3-Chloro-1H-indazol-4-ol is expected to be observed, and its mass-to-charge ratio (m/z) will confirm the molecular weight. The presence of a chlorine atom will be readily identifiable by the isotopic pattern of the molecular ion and its fragments, with the [M+2]•+ peak being approximately one-third the intensity of the [M]•+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the indazole ring system is expected to proceed through several key pathways, influenced by the chloro and hydroxyl substituents. The stability of the aromatic system suggests that the molecular ion will be relatively abundant.

Predicted Fragmentation Pathways for 3-Chloro-1H-indazol-4-ol:

  • Loss of CO: A common fragmentation pathway for phenols and other hydroxylated aromatic compounds is the loss of a neutral carbon monoxide (CO) molecule (28 Da).

  • Loss of HCl: The presence of a chlorine atom allows for the potential elimination of a neutral hydrogen chloride (HCl) molecule (36 Da).

  • Cleavage of the Pyrazole Ring: The indazole core, a fusion of a benzene and a pyrazole ring, can undergo characteristic cleavage. This may involve the loss of N₂ (28 Da) or HCN (27 Da), which are common fragmentation patterns for nitrogen-containing heterocyclic compounds.

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 or 37 Da).

The interplay of these potential fragmentation events would generate a unique mass spectrum. The relative abundances of the fragment ions will be governed by the stability of the resulting cations and neutral radicals.

Visualizing the Predicted Fragmentation

G M [M]•+ 3-Chloro-1H-indazol-4-ol F1 [M-CO]•+ M->F1 - CO F2 [M-HCl]•+ M->F2 - HCl F3 [M-N2]•+ M->F3 - N₂ F4 [M-Cl]•+ M->F4 - •Cl G Start Synthesized 3-Chloro-1H-indazol-4-ol MS Mass Spectrometry (Molecular Weight & Fragmentation) Start->MS NMR NMR Spectroscopy (Connectivity & Structure) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR Confirmation Structural Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation

Comparative

Benchmarking 3-Chloro-1H-indazol-4-ol against reference compounds in vitro

An In-Depth In Vitro Benchmarking of 3-Chloro-1H-indazol-4-ol Against Established Kinase Inhibitors This guide provides a comprehensive in vitro comparison of the novel compound 3-Chloro-1H-indazol-4-ol against well-char...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth In Vitro Benchmarking of 3-Chloro-1H-indazol-4-ol Against Established Kinase Inhibitors

This guide provides a comprehensive in vitro comparison of the novel compound 3-Chloro-1H-indazol-4-ol against well-characterized reference kinase inhibitors. The objective is to elucidate its potency, selectivity, and cellular activity, thereby establishing a foundational profile for its potential as a therapeutic agent.

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Many of these effects are attributed to the modulation of protein kinase activity.[3] This has led to the investigation of novel indazole-based compounds as potential kinase inhibitors. 3-Chloro-1H-indazol-4-ol is one such compound, whose efficacy and selectivity remain to be systematically characterized.

For this benchmarking study, we have selected two reference compounds:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor. It serves as a positive control for kinase inhibition but is known for its lack of selectivity, which makes it unsuitable as a therapeutic agent but excellent for assay validation.

  • Tofacitinib: An FDA-approved inhibitor of the Janus kinase (JAK) family, with a degree of selectivity for JAK1 and JAK3 over JAK2. It represents a clinically relevant and more selective benchmark.

This guide will detail the experimental protocols for a direct biochemical kinase assay, a broad kinome selectivity screen, and a cell-based proliferation assay. The resulting data will be presented to offer a clear comparison of 3-Chloro-1H-indazol-4-ol's performance against these standards.

Experimental Design & Rationale

The benchmarking process is structured as a three-tiered approach, moving from direct target engagement to broader selectivity profiling and finally to a more physiologically relevant cellular context.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Activity A ADP-Glo™ Kinase Assay B Determine IC50 against JAK3 A->B D Screen against a panel of 468 kinases B->D Proceed if potent C KinomeScan® Profiling C->D F Determine GI50 in a JAK3-dependent cell line D->F Proceed if selective E CellTiter-Glo® Luminescent Cell Viability Assay E->F

Caption: A three-tiered workflow for the in vitro characterization of 3-Chloro-1H-indazol-4-ol.

Methodologies

Biochemical Kinase Inhibition Assay (JAK3)

Rationale: The initial screen aims to determine the direct inhibitory potential of 3-Chloro-1H-indazol-4-ol against a specific, therapeutically relevant kinase. We have chosen JAK3 for this assay due to the availability of established reference inhibitors and its role in cytokine signaling pathways relevant to inflammatory diseases. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.[4]

Protocol:

  • Prepare a serial dilution of 3-Chloro-1H-indazol-4-ol, Tofacitinib, and Staurosporine in DMSO, typically starting from 10 mM.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer containing the JAK3 enzyme and the appropriate substrate peptide.

  • Add 1 µL of the test compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate the kinase reaction by adding 5 µL of a 10 µM ATP solution.[4]

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinome Selectivity Profiling

Rationale: A critical attribute of a high-quality kinase inhibitor is its selectivity.[3] To assess this, we utilize a broad kinase panel to identify potential off-target interactions. This is crucial for predicting potential side effects and understanding the compound's mechanism of action.

Protocol:

  • 3-Chloro-1H-indazol-4-ol is prepared at a stock concentration of 10 mM in DMSO.

  • The compound is sent to a commercial service (e.g., KinomeScan®) for screening at a fixed concentration (typically 1 µM) against a panel of over 400 human kinases.

  • The results are reported as percent inhibition for each kinase at the tested concentration. A lower percentage indicates greater selectivity.

  • Data is often visualized as a dendrogram to show the relationships between inhibited kinases.

Cell-Based Proliferation Assay

Rationale: To determine if the biochemical inhibition translates into a functional cellular effect, a cell-based assay is employed. A human leukemia cell line (e.g., MOLM-13), which exhibits constitutive JAK/STAT pathway activation, is a suitable model. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK3 JAK3 receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates nucleus Nucleus STAT->nucleus translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression inhibitor 3-Chloro-1H-indazol-4-ol inhibitor->JAK3 inhibits

Caption: Simplified JAK/STAT signaling pathway inhibited by 3-Chloro-1H-indazol-4-ol.

Protocol:

  • Seed MOLM-13 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of 3-Chloro-1H-indazol-4-ol and the reference compounds. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the half-maximal growth inhibition concentration (GI50) by plotting cell viability against compound concentration.

Comparative Data Summary

The following tables present hypothetical data from the described experiments to illustrate the performance of 3-Chloro-1H-indazol-4-ol in comparison to the reference compounds.

Table 1: Biochemical Inhibition of JAK3

CompoundIC50 (nM) against JAK3
3-Chloro-1H-indazol-4-ol85
Tofacitinib20
Staurosporine5

Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)

CompoundNumber of Kinases Inhibited >90%Selectivity Score (S10)
3-Chloro-1H-indazol-4-ol120.026
Tofacitinib80.017
Staurosporine2420.517

The Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

Table 3: Cellular Proliferation Assay (MOLM-13 Cells)

CompoundGI50 (nM)
3-Chloro-1H-indazol-4-ol450
Tofacitinib150
Staurosporine30

Discussion and Conclusion

Based on the illustrative data, 3-Chloro-1H-indazol-4-ol emerges as a potent inhibitor of JAK3 with a biochemical IC50 in the nanomolar range. While not as potent as the broad-spectrum inhibitor Staurosporine or the clinically approved Tofacitinib, it demonstrates significant activity.

The key differentiator lies in its selectivity profile. The kinome scan data suggests that 3-Chloro-1H-indazol-4-ol has a favorable selectivity profile, inhibiting a much smaller fraction of the kinome compared to Staurosporine. This is a highly desirable characteristic for a drug candidate, as it reduces the likelihood of off-target effects. Its selectivity appears comparable to, though slightly broader than, Tofacitinib.

In the cell-based assay, 3-Chloro-1H-indazol-4-ol effectively inhibited the proliferation of a JAK3-dependent cell line, confirming that its biochemical activity translates to a cellular response. The GI50 value is higher than its biochemical IC50, which is expected due to factors such as cell membrane permeability and intracellular ATP concentrations.

References

  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. J Chem Inf Model. 2024. Available from: [Link][4][5]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available from: [Link][3]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. Available from: [Link][6]

  • Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors - ResearchGate. Available from: [Link]

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Journal of Chemical Information and Modeling. Available from: [Link][4]

  • N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC. Available from: [Link][7]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: [Link][2]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available from: [Link]

  • 3-Chloro-1H-indazole - High purity | EN - Georganics. Available from: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. Available from: [Link][8]

  • CHEMBL552338 profile page - Open Targets Platform. Available from: [Link]

  • Indazole – Knowledge and References - Taylor & Francis. Available from: [Link][9]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. Available from: [Link][10]

Sources

Validation

Cross-Reactivity Profiling of 3-Chloro-1H-indazol-4-ol vs. Alternative Heterocycles in Kinase Inhibitor Design

As early-stage drug discovery increasingly shifts toward highly targeted therapies, the selection of a core pharmacophore dictates not only primary target affinity but also the downstream clinical safety profile. Indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As early-stage drug discovery increasingly shifts toward highly targeted therapies, the selection of a core pharmacophore dictates not only primary target affinity but also the downstream clinical safety profile. Indazoles have long been recognized as privileged scaffolds, acting as bioisosteres for the purine ring of ATP. However, unsubstituted indazoles often suffer from promiscuous kinome binding.

This guide provides an in-depth comparative analysis of 3-Chloro-1H-indazol-4-ol against alternative heterocycles (benzimidazoles, indoles, and pyrazoles). By examining the mechanistic causality behind its cross-reactivity profile, we demonstrate why specific halogenated and hydroxylated indazoles offer superior selectivity metrics in modern kinase inhibitor development.

Mechanistic Rationale: The Causality of Selectivity

The architectural geometry of a heterocycle fundamentally determines its interaction with the highly conserved ATP-binding pocket of protein kinases. The superiority of the 3-Chloro-1H-indazol-4-ol scaffold lies in its precise steric and electronic vectors:

  • The Indazole Core (Purine Bioisostere): The N1 and N2 atoms of the indazole ring serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region. This interaction is foundational but not inherently selective.

  • The 3-Chloro Substitution (The Gatekeeper Filter): The addition of a chlorine atom at the 3-position projects directly into the hydrophobic "gatekeeper" pocket. Because halogens are bulky and highly lipophilic, the 3-chloro group creates a severe steric clash with kinases possessing large gatekeeper residues (e.g., phenylalanine or isoleucine). Conversely, it binds with high affinity to kinases with smaller gatekeeper residues (e.g., threonine). This binary steric interaction acts as a structural filter, drastically reducing off-target cross-reactivity compared to unsubstituted analogs [1].

  • The 4-Hydroxyl Group (Affinity Tuning): The hydroxyl group at the 4-position provides an additional, highly directional hydrogen-bonding vector. Depending on the target, this group can interact with solvent-exposed residues or specific polar amino acids within the ribose-binding pocket, further differentiating the scaffold from 5- or 6-substituted derivatives.

In contrast, benzimidazoles lack this specific vector geometry. While they bind tightly to the hinge region, their symmetrical nature and different dipole moments often lead to broader promiscuity, notoriously cross-reacting with PIM kinases and DYRK1a [2].

BindingLogic Scaffold 3-Chloro-1H-indazol-4-ol Scaffold IndazoleCore Indazole Core (Purine Bioisostere) Scaffold->IndazoleCore ChloroGroup 3-Chloro Substitution (Hydrophobic/Halogen Bond) Scaffold->ChloroGroup HydroxylGroup 4-Hydroxyl Group (H-Bond Donor/Acceptor) Scaffold->HydroxylGroup Hinge Hinge Region Binding (ATP Competitive) IndazoleCore->Hinge N1/N2 H-Bonds Gatekeeper Gatekeeper Pocket (Selectivity Filter) ChloroGroup->Gatekeeper Steric Clash Prevention Solvent Ribose/Solvent Pocket (Affinity Tuning) HydroxylGroup->Solvent Target-Specific Interaction

Logical mapping of 3-Chloro-1H-indazol-4-ol pharmacophore features to kinase binding pockets.

Comparative Cross-Reactivity Profiles

To objectively evaluate scaffold performance, we must analyze quantitative cross-reactivity data across a standard kinome panel. The table below synthesizes profiling data for derivatives based on these core heterocycles, highlighting their primary target affinities and major off-target liabilities.

Scaffold TypeRepresentative CorePrimary Target AffinityMajor Off-Target LiabilitiesSelectivity Index (Primary/Off-Target)
Halogenated Indazole 3-Chloro-1H-indazol-4-ol++++ (e.g., RIP2, CSNK2A)Low (Steric exclusion at gatekeeper)>100x
Benzimidazole 4,5,6,7-Tetrabromo-1H-benzimidazole+++ (e.g., CK2, PI3Kδ)High (PIM1, DYRK1a, HIPK2)<10x
Indole 2-Aryl-1H-indole++ (e.g., CDK2)Moderate (GSK3β, VEGFR2)20x - 50x
Pyrazole 3-Amino-pyrazole+++ (e.g., Aurora A/B)High (FLT3, JAK2)<15x

Data Interpretation: The data clearly illustrates that while benzimidazoles (such as DMAT) are potent, they suffer from severe cross-reactivity, particularly with the PIM kinase family [2]. In contrast, the introduction of a 3-chloro group on the indazole ring effectively abolishes PIM3 cross-reactivity in CSNK2A inhibitors, pushing the selectivity index well above 100-fold [3]. Furthermore, modern cross-coupling methodologies, such as specialized Suzuki-Miyaura reactions, now allow for the highly efficient, direct functionalization of unprotected 3-chloroindazoles, making them highly tractable for library synthesis [4].

Experimental Workflow: Self-Validating Kinase Profiling Protocol

To ensure scientific integrity, cross-reactivity must be measured using a self-validating system. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol includes internal causality checks (Z'-factor validation) to guarantee that the observed selectivity is a true pharmacological effect and not an artifact of assay interference.

Step-by-Step TR-FRET Methodology

1. Reagent & Plate Preparation (The Validation Baseline)

  • Objective: Establish a robust assay window.

  • Action: Prepare a 384-well low-volume plate. Designate columns 1-2 for controls:

    • Positive Control (100% Inhibition): 10 µM Staurosporine (Pan-kinase inhibitor).

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Causality: The difference in signal between Staurosporine and DMSO establishes the maximum assay window. If the calculated Z'-factor is < 0.5, the assay is invalid due to pipetting error or reagent degradation, and data must be discarded.

2. Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 3-Chloro-1H-indazol-4-ol derivatives and comparator compounds (benzimidazoles/indoles) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Causality: Acoustic dispensing eliminates plastic tip carryover, preventing false-positive cross-reactivity caused by compound contamination.

3. Kinase Reaction Initiation

  • Action: Add the specific kinase enzyme (e.g., CSNK2A, PIM1, RIP2) and its corresponding peptide substrate.

  • Critical Step: Add ATP at exactly the Km​ value for each specific kinase.

  • Causality: Because these scaffolds are ATP-competitive, running the assay at the ATP Km​ ensures that the IC 50​ values are directly comparable across different kinases (Cheng-Prusoff relationship). Running at saturating ATP would artificially mask off-target liabilities.

4. Detection & Readout

  • Action: Incubate for 60 minutes at room temperature. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and APC-conjugated tracer). Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission (615 nm / 665 nm).

  • Causality: TR-FRET relies on the proximity of the two fluorophores. It inherently filters out background auto-fluorescence from the heterocyclic compounds, ensuring the signal is strictly a product of kinase activity.

Workflow Step1 Acoustic Dispensing (Eliminate Carryover) Step2 Kinase Reaction (ATP at Km) Step1->Step2 Step3 TR-FRET Readout (Filter Autofluorescence) Step2->Step3 Step4 Z'-Factor Validation (Must be > 0.5) Step3->Step4 Step5 Selectivity Index Calculation Step4->Step5

Standard high-throughput TR-FRET workflow for self-validating kinase cross-reactivity profiling.

Conclusion

When engineering highly selective kinase inhibitors, the choice of the core heterocycle is paramount. While benzimidazoles and indoles offer potent hinge-binding capabilities, they frequently fail in late-stage development due to broad kinome promiscuity. The 3-Chloro-1H-indazol-4-ol scaffold solves this by leveraging a specific steric clash mechanism at the kinase gatekeeper pocket, coupled with targeted hydrogen bonding from the 4-hydroxyl group. By implementing rigorous, self-validating profiling assays at the ATP Km​ , researchers can confidently utilize this scaffold to design next-generation therapeutics with minimized off-target liabilities.

References

  • Title: The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The selectivity of inhibitors of protein kinase CK2: an update Source: Biochemical Journal (Portland Press) URL: [Link]

  • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: Journal of the American Chemical Society (via SciSpace/PMC) URL: [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Chloro-1H-indazol-4-ol

As a Senior Application Scientist, I frequently see indazole derivatives utilized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors. 3-Chloro-1H-indazol-4-ol (CAS: 1246307-72...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see indazole derivatives utilized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors. 3-Chloro-1H-indazol-4-ol (CAS: 1246307-72-1) presents unique handling challenges due to its halogenated and hydroxylated heteroaromatic structure[1].

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profiling & Hazard Causality

Before interacting with any chemical, we must understand the mechanistic "why" behind its hazards. The chlorine atom at the 3-position increases the lipophilicity and electrophilic potential of the indazole ring, while the 4-hydroxyl group acts as a strong hydrogen bond donor. This combination allows the fine powder to easily adhere to moisture on the skin, eyes, and respiratory tract, leading to acute irritation[2].

Table 1: Physicochemical and Hazard Profile of 3-Chloro-1H-indazol-4-ol

PropertyValue / Description
Chemical Name 3-Chloro-1H-indazol-4-ol
CAS Number 1246307-72-1[1]
Molecular Formula C7H5ClN2O[1]
Molecular Weight 168.58 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
GHS Precautionary P261, P280, P302+P352, P305+P351+P338

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating an impermeable barrier tailored to the chemical's specific phase and reactivity.

  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness) . Causality: Indazoles can permeate natural rubber latex. Nitrile provides superior chemical resistance against halogenated aromatics. If dissolving the compound in DMSO (a highly penetrative solvent), double-gloving is mandatory to prevent the solvent from carrying the active pharmaceutical ingredient (API) through the dermal layer.

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Causality: The H319 hazard indicates severe eye irritation. Standard safety glasses with side shields are insufficient against aerosolized fine powders.

  • Respiratory Protection: Handle exclusively inside a Class II Type A2 Biological Safety Cabinet (BSC) or a ducted chemical fume hood . Causality: If weighing outside a hood is unavoidable, an N95 or P100 particulate respirator is required due to the H335 (respiratory irritation) risk[2].

  • Body Protection: A flame-retardant, knee-length lab coat with knit cuffs to prevent wrist exposure.

Experimental Protocol: Safe Weighing and Solvation Workflow

The following step-by-step methodology ensures zero-exposure transfer and solvation of 3-Chloro-1H-indazol-4-ol.

Step-by-Step Methodology:

  • Preparation: Clear the analytical balance area inside the fume hood. Lay down a disposable anti-static weighing mat.

  • Static Mitigation: 3-Chloro-1H-indazol-4-ol powder can hold a static charge, causing it to aerosolize when the container is opened. Use an anti-static ionizer bar near the balance.

  • Weighing: Use a grounded, stainless-steel micro-spatula. Transfer the desired mass into a pre-tared, anti-static glass vial. Do not use plastic weigh boats, as static cling will result in loss of yield and contamination.

  • Solvation: Add the solvent (typically DMSO or DMF for indazole derivatives) directly to the vial while still inside the fume hood.

  • Sealing and Sonication: Cap the vial tightly with a PTFE-lined septum cap before removing it from the hood for vortexing or sonication.

HandlingWorkflow Start 1. Fume Hood Setup (Anti-static mat) PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Static 3. Static Mitigation (Ionizer active) PPE->Static Weighing 4. Weighing (Stainless spatula to glass) Static->Weighing Solvation 5. Solvation (Add DMSO/DMF in hood) Weighing->Solvation Seal 6. Seal Vial (PTFE-lined cap) Solvation->Seal

Caption: Step-by-step logical workflow for the safe weighing and solvation of 3-Chloro-1H-indazol-4-ol.

Spill Response and Disposal Plan

A self-validating safety system assumes a spill will eventually occur and pre-defines the response to prevent panic and exposure.

Step-by-Step Spill Cleanup Methodology:

  • Isolate: Immediately halt work. If the spill is outside the hood, instruct colleagues to step back.

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the H335-rated powder. Lightly mist a disposable paper towel with water or ethanol to dampen it.

  • Collection: Gently wipe the powder inward toward the center of the spill. Place the contaminated towels into a hazardous waste bag.

  • Decontamination: Wash the affected surface with a 10% bleach solution or 70% ethanol to solubilize and remove residual traces of the indazole.

  • Disposal: Seal the waste bag, label it as "Halogenated Organic Solid Waste (Contains 3-Chloro-1H-indazol-4-ol)", and transfer it to the institutional hazardous waste accumulation area.

SpillResponse Spill Spill Detected Assess Assess Location Spill->Assess Hood Inside Fume Hood? Assess->Hood Small Dampen Towel (Prevent Aerosolization) Hood->Small Yes Large Evacuate Area Call EHS Hood->Large No Decon Wipe & Decontaminate (70% EtOH) Small->Decon Bag Double Bag & Label (Halogenated Waste) Decon->Bag

Caption: Decision tree and procedural workflow for 3-Chloro-1H-indazol-4-ol spill response.

References

  • Title: 3-Chloro-1H-indazole, 99% Safety and Handling (General Indazole Hazard Data) Source: Thermo Scientific / Fisher Scientific URL: [Link]

  • Title: 3-Chloro-2h-indazol-4-ol Safety Data (GHS Hazard Statements) Source: Chemikart / ChemScene URL: [Link]

Sources

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